CLP-3094
描述
属性
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWVENYWPSSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CLP-3094: A Potent and Selective GPR142 Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 142 (GPR142) has emerged as a compelling therapeutic target, primarily implicated in metabolic and inflammatory diseases. This receptor, activated by the aromatic amino acid L-tryptophan, is highly expressed in pancreatic β-cells and immune cells. Its activation is linked to the potentiation of glucose-stimulated insulin secretion and modulation of inflammatory responses. CLP-3094 has been identified as a selective and potent small-molecule antagonist of GPR142, offering a valuable tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent for chronic inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways.
Pharmacological Data of this compound
This compound exhibits potent antagonistic activity against both human and mouse GPR142. Its efficacy has been quantified in various in vitro functional assays, demonstrating its ability to inhibit L-tryptophan-induced signaling.
| Assay Type | Receptor | Parameter | Value | Agonist & Concentration | Reference |
| Aequorin Assay | Human GPR142 | IC50 | 2.3 µM | L-tryptophan (1 mM) | [1] |
| Aequorin Assay | Mouse GPR142 | IC50 | 0.2 µM | L-tryptophan (200 µM) | [1] |
| SPA Assay | Not Specified | IC50 | Not Specified | L-tryptophan | [1] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the specified concentration of L-tryptophan.
GPR142 Signaling Pathway
GPR142 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon agonist binding, Gαq is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key event in downstream cellular responses, such as insulin secretion from pancreatic β-cells. There is also evidence suggesting that GPR142 can couple to other G-proteins, such as Gαi and Gαs, which can modulate cyclic AMP (cAMP) levels.
References
CLP-3094: A Dual-Target Inhibitor of the Androgen Receptor and GPR142
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CLP-3094 has been identified as a potent small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the G-protein coupled receptor 142 (GPR142). As an inhibitor of the androgen receptor, this compound uniquely targets the Binding Function 3 (BF3) site, offering a potential alternative mechanism to overcome resistance to traditional antiandrogens that target the ligand-binding domain. Concurrently, it acts as a selective and potent antagonist of GPR142, a receptor implicated in metabolic and inflammatory diseases. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the key assays cited. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.
Introduction
The androgen receptor is a well-validated therapeutic target in prostate cancer.[1] However, the emergence of resistance to current antiandrogen therapies, which primarily target the androgen-binding pocket, necessitates the development of novel therapeutic strategies.[2] One such strategy is the targeting of alternative sites on the AR, such as the Binding Function 3 (BF3) site. The BF3 site is a surface pocket on the AR that is crucial for the receptor's transcriptional activity.[3][4] this compound has been identified as a potent inhibitor that targets this BF3 site.[2][5][6][7]
In addition to its activity on the androgen receptor, this compound is a selective and potent antagonist of GPR142, a G-protein-coupled receptor highly expressed in pancreatic β-cells and immune cells.[5][8][9] This dual activity suggests that this compound may have therapeutic potential in both oncology and inflammatory diseases. This guide will focus on the characterization of this compound as an androgen receptor inhibitor, while also providing information on its GPR142 antagonist properties to present a complete pharmacological profile.
Mechanism of Action
Androgen Receptor Inhibition
This compound functions as an androgen receptor inhibitor by targeting the Binding Function 3 (BF3) site.[5][7] The BF3 site is a shallow pocket on the surface of the AR that is distinct from the androgen-binding pocket.[4] It is involved in protein-protein interactions that are essential for the transcriptional activity of the AR.[3] By binding to the BF3 site, this compound is thought to allosterically modulate the AR's conformation, thereby inhibiting its ability to recruit co-activators and initiate the transcription of target genes.[4] This mechanism of action is particularly relevant for overcoming resistance mechanisms that involve mutations in the ligand-binding domain, which is the target of most current antiandrogens.[2]
GPR142 Antagonism
This compound is also a selective and potent antagonist of GPR142.[5][8][9] GPR142 is a G-protein-coupled receptor that is activated by the amino acid L-tryptophan.[8][9] It is primarily coupled to Gq protein, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i) and the accumulation of inositol phosphates.[5][10] this compound inhibits these signaling events induced by GPR142 agonists.[5] The antagonism of GPR142 by this compound has been demonstrated to have effects on insulin secretion and to reduce the severity of arthritis in a mouse model.[5]
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory activities against the androgen receptor and GPR142.
| Target | Parameter | Value | Species | Assay | Reference |
| Androgen Receptor | IC50 | 4 µM | - | Transcriptional Activity | [2][5][7] |
Table 1: this compound Inhibitory Activity against the Androgen Receptor
| Target | Parameter | Value | Species | Assay | Reference |
| GPR142 | IC50 | 0.2 µM | Mouse | Aequorin Assay | [5] |
| GPR142 | IC50 | 2.3 µM | Human | Aequorin Assay | [5] |
Table 2: this compound Antagonist Activity against GPR142
| Animal Model | Dosing | Route | Frequency | Effect | Reference |
| Mouse model of arthritis | 30, 100 mg/kg | i.p. | Daily | Significantly lower severity of arthritis scores | [5] |
Table 3: this compound In Vivo Efficacy
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are provided below.
Androgen Receptor Transcriptional Activity Assay (Representative Protocol)
Note: The specific protocol used to determine the IC50 of this compound for AR transcriptional activity is not publicly available. The following is a representative protocol for a luciferase-based reporter gene assay, a common method for this purpose.[11][12][13]
Objective: To measure the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing endogenous AR (e.g., LNCaP) or a host cell line co-transfected with an AR expression vector and an androgen-responsive reporter vector (e.g., HEK293T).
-
Reporter vector containing a luciferase gene under the control of a promoter with androgen response elements (AREs).
-
AR expression vector (if necessary).
-
Cell culture medium and supplements.
-
Test compound (this compound) and vehicle control (e.g., DMSO).
-
Androgen (e.g., dihydrotestosterone, DHT).
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density optimized for the specific cell line.
-
Transfection (if necessary): For cells not endogenously expressing sufficient AR, co-transfect with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After cell attachment and/or transfection, replace the medium with a medium containing various concentrations of this compound or vehicle control.
-
Androgen Stimulation: After a pre-incubation period with the compound, add a fixed concentration of DHT to stimulate AR-mediated transcription.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and luciferase protein expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay). Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
GPR142 Aequorin Assay for Intracellular Calcium
This protocol is based on the description of the assay used to characterize this compound's GPR142 antagonist activity.[5]
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a GPR142 agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing GPR142 and the photoprotein aequorin.
-
Cell culture medium and supplements.
-
Coelenterazine (aequorin substrate).
-
GPR142 agonist (e.g., L-tryptophan).
-
Test compound (this compound) and vehicle control.
-
Assay buffer.
-
Luminometer with an injection system.
Procedure:
-
Cell Seeding: Seed the GPR142-aequorin expressing cells in a multi-well plate.
-
Aequorin Reconstitution: Incubate the cells with coelenterazine in the dark to allow for the reconstitution of functional aequorin.
-
Compound Incubation: Wash the cells and incubate them with various concentrations of this compound or vehicle control in the assay buffer.
-
Luminescence Measurement: Place the plate in the luminometer. Inject the GPR142 agonist (L-tryptophan) into the wells and immediately measure the light emission (luminescence) over a short period.
-
Data Analysis: The luminescence signal is proportional to the intracellular calcium concentration. Plot the luminescence response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound|CAS 312749-73-8|DC Chemicals [dcchemicals.com]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sm.unife.it [sm.unife.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 11. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
CLP-3094: A Dual-Targeting Small Molecule Inhibitor of GPR142 and the Androgen Receptor
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Characterization of CLP-3094 for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound has emerged as a significant pharmacological tool due to its unique dual-antagonist activity against two distinct and therapeutically relevant targets: the G protein-coupled receptor 142 (GPR142) and the androgen receptor (AR). Initially identified through high-throughput screening as a potent antagonist of GPR142, it was also characterized as an inhibitor of the androgen receptor's binding function 3 (BF3) site. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis protocol, and the experimental methodologies used to characterize the biological activity of this compound. All quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.
Discovery and Rationale
This compound was identified as a selective and potent antagonist of GPR142 through a high-throughput screening (HTS) campaign that utilized an aequorin-based assay to measure intracellular calcium mobilization. GPR142, a Gq-coupled receptor, is activated by the aromatic amino acid L-tryptophan and is highly expressed in pancreatic β-cells and immune cells, suggesting its involvement in metabolic and inflammatory diseases.
Independently, the 2-((2-phenoxyethyl)thio)-1H-benzimidazole scaffold, to which this compound belongs, was developed through virtual screening and subsequent chemical optimization as a novel class of androgen receptor (AR) inhibitors. These compounds do not bind to the canonical androgen binding site but instead target a surface pocket known as the binding function 3 (BF3) site. The BF3 site is crucial for the interaction of the AR with co-chaperone proteins, which are essential for its nuclear translocation and transcriptional activity. The discovery of this compound's dual activity makes it a unique probe for studying both GPR142 and AR signaling.
Synthesis of this compound
While the exact experimental procedure for the synthesis of this compound (2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole) is not explicitly detailed in a single publication, a plausible and efficient two-step synthesis can be derived from the established chemistry of 2-mercaptobenzimidazole derivatives. The synthesis involves the formation of the 2-mercaptobenzimidazole core followed by S-alkylation.
Step 1: Synthesis of 2-Mercaptobenzimidazole
The initial step is the synthesis of the 2-mercaptobenzimidazole scaffold from o-phenylenediamine.
-
Reaction: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.
-
Mechanism: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzimidazole.
Step 2: S-Alkylation to Yield this compound
The synthesized 2-mercaptobenzimidazole is then S-alkylated with the appropriate alkyl halide to yield this compound.
-
Reaction: 2-Mercaptobenzimidazole is reacted with 1-(2-bromoethoxy)-4-chlorobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Mechanism: The base deprotonates the thiol group of 2-mercaptobenzimidazole, forming a nucleophilic thiolate that subsequently displaces the bromide from 1-(2-bromoethoxy)-4-chlorobenzene via an SN2 reaction.
Experimental Protocol: Plausible Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
2-Mercaptobenzimidazole (from Step 1)
-
1-(2-Bromoethoxy)-4-chlorobenzene
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine
Procedure:
Step 1: Synthesis of 2-Mercaptobenzimidazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL).
-
To this solution, add potassium hydroxide (6.7 g, 0.12 mol) and stir until dissolved.
-
Slowly add carbon disulfide (7.6 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and then with deionized water.
-
The crude 2-mercaptobenzimidazole is recrystallized from ethanol to yield a pure product.
Step 2: Synthesis of 2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole (this compound)
-
To a solution of 2-mercaptobenzimidazole (1.50 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(2-bromoethoxy)-4-chlorobenzene (2.54 g, 10 mmol) in DMF (10 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold deionized water (200 mL) with stirring.
-
The precipitated crude product is collected by filtration and washed with deionized water.
-
The crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against both human GPR142 and the human androgen receptor. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound against GPR142
| Target | Assay | Cell Line | Agonist | IC50 | Reference |
| Human GPR142 | Aequorin Assay | CHO-K1 | 1 mM L-tryptophan | 2.3 µM | [1] |
| Mouse GPR142 | Aequorin Assay | CHO-K1 | 200 µM L-tryptophan | 0.2 µM | [1] |
| Human GPR142 | Inositol Phosphate Accumulation | HEK293 | L-tryptophan | - | [1] |
Table 2: In Vitro Activity of this compound against Androgen Receptor
| Target | Assay | IC50 | Reference |
| Androgen Receptor | Transcriptional Activity | 4 µM | [1] |
Table 3: In Vivo Activity of this compound
| Model | Animal | Dosing | Outcome | Reference |
| Collagen Antibody-Induced Arthritis | Mice | 30, 100 mg/kg, i.p. daily | Dose-dependent reduction in arthritis scores | [1] |
Experimental Protocols for Biological Assays
GPR142 Aequorin Assay for Intracellular Calcium
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR142 agonist.
Materials:
-
CHO-K1 cells stably co-expressing human or mouse GPR142 and aequorin.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Coelenterazine h.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
L-tryptophan (agonist).
-
This compound.
-
Luminometer.
Protocol:
-
Cell Culture: Culture the GPR142-aequorin expressing CHO-K1 cells to ~80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 96-well white, clear-bottom plates at a density of 20,000-40,000 cells per well. Incubate overnight.
-
Coelenterazine Loading: Aspirate the culture medium and add 50 µL of 5 µM coelenterazine h in assay buffer to each well. Incubate in the dark at room temperature for 2-4 hours.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Luminescence Detection: Inject a solution of L-tryptophan (final concentration of 1 mM for human GPR142 or 200 µM for mouse GPR142) into each well using the luminometer's injector.
-
Data Acquisition: Immediately measure the luminescence signal for 20-30 seconds.
-
Data Analysis: Calculate the percentage of inhibition of the L-tryptophan-induced calcium response by this compound and determine the IC50 value.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.
Materials:
-
HEK293 cells expressing GPR142.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
myo-[³H]inositol.
-
Assay medium (e.g., serum-free DMEM containing LiCl).
-
L-tryptophan.
-
This compound.
-
Anion-exchange chromatography columns.
-
Scintillation counter.
Protocol:
-
Cell Labeling: Seed HEK293-GPR142 cells in 12-well plates and label overnight with myo-[³H]inositol (1 µCi/well) in inositol-free medium.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with varying concentrations of this compound for 30 minutes in the presence of LiCl (10 mM).
-
Stimulation: Add L-tryptophan to stimulate IP accumulation for 60 minutes.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Purification: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Data Analysis: Determine the effect of this compound on L-tryptophan-stimulated IP accumulation.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This in vivo model is used to evaluate the anti-inflammatory effects of this compound.
Materials:
-
DBA/1J mice (female, 8-10 weeks old).
-
ArthritoMab™ Antibody Cocktail (anti-collagen type II antibodies).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Calipers for paw thickness measurement.
Protocol:
-
Arthritis Induction: On day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally to the mice. On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.
-
Treatment: Administer this compound (30 or 100 mg/kg) or vehicle intraperitoneally daily from day 0 to day 11.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 4 = severe inflammation of the entire paw and ankle). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily using calipers.
-
Data Analysis: Compare the arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
GPR142 Signaling Pathway
GPR142 is a Gq-coupled GPCR. Upon activation by its endogenous ligand, L-tryptophan, it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this signaling pathway.
Caption: GPR142 signaling pathway and the inhibitory action of this compound.
Androgen Receptor BF3 Site Inhibition
This compound inhibits the androgen receptor by binding to the BF3 site, which is distinct from the androgen binding site. This allosteric inhibition prevents the interaction of AR with co-chaperones, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.
Caption: Androgen receptor signaling and inhibition by this compound at the BF3 site.
Experimental Workflow for In Vitro Antagonist Assay
The general workflow for identifying and characterizing an antagonist like this compound using a cell-based assay is a multi-step process.
Caption: General experimental workflow for in vitro antagonist characterization.
Conclusion
This compound is a valuable chemical probe with a unique dual inhibitory profile against GPR142 and the androgen receptor. Its discovery through distinct screening approaches highlights the potential for single molecules to modulate multiple, seemingly unrelated biological pathways. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting GPR142 and the AR BF3 site in various disease contexts, including metabolic disorders, inflammation, and cancer. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the action and evaluation of this intriguing small molecule.
References
An In-depth Technical Guide to CLP-3094, a GPR142 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of CLP-3094, a known antagonist of the G protein-coupled receptor 142 (GPR142). The document details its mechanism of action, summarizes key quantitative data, and provides methodologies for the primary experimental assays used in its characterization.
Introduction to this compound
This compound is a small molecule identified as a potent and selective antagonist of GPR142, a receptor highly expressed in pancreatic β-cells and immune cells.[1] In addition to its activity on GPR142, this compound has also been characterized as an inhibitor of the androgen receptor (AR) transcriptional activity, targeting the binding function 3 (BF3) site.[1][2] Its role as a GPR142 antagonist makes it a valuable tool for studying the physiological functions of this receptor and a potential starting point for the development of therapeutics targeting inflammatory diseases.[1]
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
| CAS Number | 312749-73-8[] |
| Molecular Formula | C15H13ClN2OS[] |
| Molecular Weight | 304.79 g/mol [] |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl[] |
Structure-Activity Relationship (SAR)
Currently, there is a lack of publicly available data detailing the structure-activity relationship of a series of this compound analogs. While one source suggested that the SAR studies for GPR142 antagonists were based on the lead molecule AR231453, further investigation reveals that AR231453 is a well-characterized agonist for a different receptor, GPR119. Therefore, a definitive SAR for this compound as a GPR142 antagonist cannot be constructed at this time. The core pharmacophore of this compound consists of a benzimidazole moiety linked via a thioether to a 4-chlorophenoxy ethyl group. Modifications to these structural components would be necessary to establish a clear SAR.
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effects on GPR142, a Gq-coupled G protein-coupled receptor. The endogenous ligand for GPR142 is the amino acid L-tryptophan. Activation of GPR142 by an agonist initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound blocks this pathway by preventing the initial activation of the receptor by agonists like L-tryptophan.
Quantitative Biological Data
The following table summarizes the reported in vitro activities of this compound.
| Target/Assay | Species | Agonist | IC50 | Reference |
| GPR142 (Aequorin Assay) | Mouse | 200 µM L-tryptophan | 0.2 µM | [1] |
| GPR142 (Aequorin Assay) | Human | 1 mM L-tryptophan | 2.3 µM | [1] |
| Androgen Receptor (AR) Transcriptional Activity | Not Specified | Not Specified | 4 µM | [1][2] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound's activity as a GPR142 antagonist are provided below.
This assay measures the antagonism of GPR142 by quantifying the inhibition of agonist-induced intracellular calcium release.
Experimental Workflow:
References
CLP-3094 and its Interaction with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a novel small molecule that has garnered attention for its unique mechanism of action as an inhibitor of the androgen receptor (AR). Unlike traditional anti-androgens that competitively bind to the ligand-binding pocket (LBP), this compound is a potent, BF3 (Binding Function 3)-directed inhibitor. This technical guide provides an in-depth overview of the binding characteristics of this compound to the androgen receptor, its mechanism of action, and detailed experimental protocols for assessing such interactions.
This compound Binding Affinity to the Androgen Receptor
This compound inhibits the transcriptional activity of the androgen receptor with an IC50 of 4 μM[1][2][3]. This value represents the concentration of this compound required to inhibit 50% of the AR's ability to regulate gene expression. While not a direct measure of binding affinity, this IC50 value indicates that this compound is a potent modulator of AR function.
It is important to note that this compound also acts as a selective and potent antagonist of the G-protein coupled receptor 142 (GPR142)[1][3].
Quantitative Data Summary
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound | IC50 | 4 µM | Androgen Receptor Transcriptional Activity | [1][2][3] |
Mechanism of Action: A BF3-Directed Allosteric Inhibitor
This compound functions as an allosteric inhibitor of the androgen receptor by targeting the Binding Function 3 (BF3) pocket, a distinct site from the canonical ligand-binding pocket where androgens bind[4][5]. The BF3 site is a shallow groove on the surface of the AR ligand-binding domain (LBD) and is involved in the allosteric regulation of coactivator binding to the Activation Function 2 (AF-2) surface[4][5][6].
Binding of this compound to the BF3 pocket induces a conformational change in the AR protein. This allosteric modulation is thought to disrupt the proper formation of the AF-2 surface, which is critical for the recruitment of coactivator proteins necessary for transcriptional activation[4][7]. By preventing coactivator binding, this compound effectively inhibits androgen receptor-mediated gene transcription. This mechanism offers a potential advantage in overcoming resistance mechanisms that arise from mutations in the ligand-binding pocket.
Experimental Protocols
To assess the binding affinity and functional inhibition of compounds like this compound to the androgen receptor, several biophysical and cell-based assays can be employed. Below are detailed methodologies for two common approaches.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Receptor Source: Purified recombinant AR protein or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).
-
Radioligand: High-affinity radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters and filtration apparatus .
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., unlabeled DHT) in the assay buffer.
-
Prepare a working solution of the radioligand at a concentration close to its Kd for the AR.
-
Prepare the AR-containing solution.
-
-
Assay Incubation:
-
In a 96-well plate, add a fixed amount of the AR preparation to each well.
-
Add increasing concentrations of the test compound or the unlabeled competitor.
-
For determining non-specific binding, add a saturating concentration of the unlabeled competitor to a set of wells.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to the AR.
Materials:
-
Receptor: Purified recombinant AR ligand-binding domain (LBD).
-
Fluorescent Ligand (Tracer): A fluorescently labeled androgen with high affinity for the AR (e.g., Fluormone™ AL Green).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: Phosphate or Tris-based buffer compatible with FP measurements.
-
Microplate Reader with fluorescence polarization capabilities.
-
Black, low-binding 96- or 384-well plates.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution containing a fixed concentration of the AR-LBD and the fluorescent tracer. The concentrations should be optimized to give a stable and significant polarization signal.
-
-
Assay Execution:
-
To the wells of the microplate, add the test compound dilutions.
-
Add the AR-LBD/fluorescent tracer mixture to all wells.
-
Include control wells:
-
"Free tracer" control (fluorescent tracer only) for minimum polarization.
-
"Bound tracer" control (AR-LBD + fluorescent tracer) for maximum polarization.
-
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The polarization values will decrease as the test compound displaces the fluorescent tracer from the AR-LBD.
-
Plot the change in polarization against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
The Ki can be calculated from the IC50 value, though the Cheng-Prusoff equation may need to be modified for competitive FP assays.
-
Conclusion
This compound represents a promising class of androgen receptor inhibitors that operate through an allosteric mechanism by targeting the BF3 pocket. While direct binding affinity data (Ki/Kd) remains to be publicly reported, its potent inhibition of AR transcriptional activity underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the binding characteristics and functional consequences of this compound and other novel AR modulators. The continued exploration of BF3-directed inhibitors may open new avenues for the treatment of androgen receptor-driven diseases, including prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
CLP-3094: A Selective Antagonist of GPR142
This technical guide provides an in-depth overview of the pharmacological properties of CLP-3094, a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR142.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and play crucial roles in a multitude of physiological processes, making them prominent targets for drug discovery. GPR142, a class A GPCR, has emerged as a promising therapeutic target, particularly in the context of metabolic and inflammatory diseases. This compound has been identified as a small molecule antagonist of GPR142, demonstrating potent inhibition of receptor activity. This guide details the selectivity profile of this compound for GPR142, the experimental methodologies used for its characterization, and the known signaling pathways associated with GPR142 activation.
Quantitative Data on this compound Activity
The inhibitory activity of this compound on GPR142 has been quantified using cellular assays that measure the downstream consequences of receptor activation. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against both human and mouse GPR142. Furthermore, selectivity assessments have been conducted to evaluate its activity against other related and unrelated GPCRs.
| Target | Species | Assay Type | Agonist Used | IC50 (µM) | Reference |
| GPR142 | Human | Aequorin Assay | 1 mM L-tryptophan | 2.3 | [1] |
| GPR142 | Mouse | Aequorin Assay | 200 µM L-tryptophan | 0.2 | [1] |
| Androgen Receptor (AR) | Not Specified | Transcriptional Activity | Not Specified | 4 | [1] |
| GPR139 | Not Specified | Not Specified | Not Specified | Weak partial antagonist activity (~30% max inhibition) | |
| Serotonin Receptor | Not Specified | Not Specified | Not Specified | No inhibitory activity | |
| Ghrelin Receptor | Not Specified | Not Specified | Not Specified | No inhibitory activity | |
| CCR4 | Not Specified | Not Specified | Not Specified | No inhibitory activity | |
| CCK1 | Not Specified | Not Specified | Not Specified | No inhibitory activity |
GPR142 Signaling Pathways
GPR142 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Evidence also suggests potential coupling to Gαi, which would inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and Gαs, which would stimulate adenylyl cyclase and increase cAMP.
Experimental Protocols
The characterization of this compound as a GPR142 antagonist involved specific cellular assays. Below are detailed methodologies for the key experiments.
Aequorin-Based Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation. The photoprotein aequorin emits light in the presence of Ca2+, and this luminescence is quantified to determine receptor activity.
Materials:
-
CHO-K1 cells stably co-expressing GPR142 and apoaequorin.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Coelenterazine h (aequorin substrate).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GPR142 agonist (e.g., L-tryptophan).
-
This compound.
-
96-well or 384-well white, clear-bottom microplates.
-
Luminometer with automated injectors.
Procedure:
-
Cell Plating: Seed the GPR142-aequorin expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Coelenterazine Loading: Aspirate the culture medium and add coelenterazine h solution (typically 5 µM in assay buffer) to each well. Incubate in the dark at room temperature for 2-4 hours.
-
Compound Addition (Antagonist Mode): Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Luminescence Detection: Prepare the GPR142 agonist solution at a concentration that elicits a submaximal response (e.g., EC80). Using the luminometer's injector, add the agonist to the wells.
-
Data Acquisition: Immediately measure the light emission (luminescence) over a defined period (e.g., 20-30 seconds).
-
Data Analysis: The luminescence signal is proportional to the intracellular Ca2+ concentration. Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway, as a measure of receptor activation.
Materials:
-
HEK293 cells stably expressing GPR142.
-
Cell culture medium.
-
Stimulation buffer containing a lithium salt (e.g., LiCl) to inhibit IP1 degradation.
-
GPR142 agonist.
-
This compound.
-
IP1 detection kit (e.g., IP-One Tb kit based on HTRF or a scintillation proximity assay kit).
-
Microplate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the GPR142-expressing cells into the appropriate microplates and incubate to allow for attachment.
-
Compound Addition (Antagonist Mode): Add serial dilutions of this compound to the wells and pre-incubate.
-
Agonist Stimulation: Add the GPR142 agonist in the presence of the stimulation buffer containing LiCl. Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and IP1 Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol for the specific IP1 assay kit being used.
-
Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF or radioactivity for SPA) using a microplate reader.
-
Data Analysis: The signal is proportional to the amount of IP1 accumulated. Calculate the percentage of inhibition of the agonist-induced IP1 accumulation by this compound to determine the IC50 value.
Experimental Workflow for GPCR Antagonist Characterization
The identification and characterization of a selective GPCR antagonist like this compound typically follows a structured workflow, from initial screening to detailed pharmacological profiling.
Conclusion
This compound is a potent and selective antagonist of GPR142, with demonstrated activity in cellular assays measuring Gq-mediated signaling. Its selectivity for GPR142 over other tested GPCRs, including the closely related GPR139, highlights its potential as a specific pharmacological tool for studying the function of GPR142 and as a starting point for the development of novel therapeutics targeting this receptor. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other potential GPR142 modulators.
References
CLP-3094: An In-depth Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLP-3094 is a novel small molecule exhibiting a unique dual pharmacology as a potent antagonist of the G-protein coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activities, and the associated signaling pathways. The information is intended to support further research and development of this compound for potential therapeutic applications in inflammatory diseases and oncology.
Introduction
This compound has emerged as a significant pharmacological tool and potential therapeutic candidate due to its distinct inhibitory actions on two clinically relevant targets: GPR142 and the androgen receptor. GPR142, a receptor for aromatic amino acids like L-tryptophan, is implicated in metabolic and inflammatory processes[1][2]. The androgen receptor is a well-established driver of prostate cancer progression[3]. This document collates the available preclinical data on this compound to serve as a detailed resource for the scientific community.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
GPR142 Antagonism: this compound is a selective and potent antagonist of GPR142. It competitively inhibits the binding of endogenous ligands such as L-tryptophan to the receptor, thereby blocking the downstream signaling cascades. GPR142 is known to couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[1].
-
Androgen Receptor Inhibition: this compound acts as a binding function 3 (BF3)-directed inhibitor of the androgen receptor. This mode of inhibition disrupts the transcriptional activity of the AR, which is crucial for the growth and survival of androgen-dependent tissues and tumors[3][4].
In Vitro Pharmacological Properties
The in vitro activity of this compound has been characterized in various cellular and biochemical assays. A summary of its potency against GPR142 and the androgen receptor is provided in the tables below.
GPR142 Antagonist Activity
| Assay Type | Cell Line/System | Species | Agonist (Concentration) | IC50 (µM) | Reference |
| Aequorin Assay (Ca2+ flux) | CHO-K1 expressing GPR142 | Mouse | L-tryptophan (200 µM) | 0.2 | [4] |
| Aequorin Assay (Ca2+ flux) | CHO-K1 expressing GPR142 | Human | L-tryptophan (1 mM) | 2.3 | [4] |
| Inositol Phosphate Accumulation (SPA) | HEK293 expressing GPR142 | - | - | - | [4] |
Androgen Receptor Inhibitory Activity
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| AR Transcriptional Activity | - | 4 | [4] |
Effects on Pancreatic Islets and β-Cells
This compound has been shown to inhibit insulin secretion from pancreatic islets that is induced by L-tryptophan and other GPR142 agonists[4]. In MIN6 pancreatic β-cells, this compound (at 0.7 µM for 48 hours) was observed to inhibit the palmitic acid-induced increase in the expression of PDX-1, NKX6.1, and MAFA, proteins crucial for β-cell function and identity[4].
In Vivo Pharmacology
In a preclinical model of collagen-induced arthritis (CIA) in mice, intraperitoneal administration of this compound at doses of 30 and 100 mg/kg daily for 11 days resulted in a dose-dependent and significant reduction in the severity of arthritis scores compared to vehicle-treated animals[4][5]. This finding suggests a potential role for GPR142 in inflammatory processes and highlights the therapeutic potential of this compound in inflammatory diseases[2].
Signaling Pathways
GPR142 Signaling
GPR142 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon activation by an agonist, GPR142 facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ triggers various downstream cellular responses.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
CLP-3094 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 has emerged as a molecule of interest with a unique dual-targeting mechanism, acting as both an inhibitor of the Androgen Receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142).[1][2] This technical guide provides a comprehensive overview of the target validation studies for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Target 1: Androgen Receptor (AR)
This compound targets the Binding Function 3 (BF3) site of the Androgen Receptor.[1][2] The BF3 site is a distinct pocket on the AR surface that allosterically regulates the binding of coactivators to the Activation Function 2 (AF2) site, a crucial step for AR transcriptional activity.[3][4][5] By binding to the BF3 site, this compound is believed to disrupt the interaction between the AR and its co-chaperone proteins, which can in turn block the nuclear translocation and subsequent activation of the receptor.[3][6] This mechanism of action presents a novel approach to inhibiting AR signaling, which is a key driver in the progression of prostate cancer.[1][3][5]
Quantitative Data: Androgen Receptor Inhibition
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (AR transcriptional activity) | 4 µM | eGFP cellular AR transcription assay | [1][2] |
Signaling Pathway: Androgen Receptor Inhibition by this compound
The following diagram illustrates the proposed mechanism of Androgen Receptor inhibition by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
CLP-3094: A Dual Modulator of GPR142 and Androgen Receptor Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CLP-3094 has emerged as a significant pharmacological tool due to its unique dual-antagonist activity against two distinct and critical signaling pathways: the G protein-coupled receptor 142 (GPR142) and the nuclear androgen receptor (AR). As a selective and potent antagonist of GPR142, it inhibits L-tryptophan-induced intracellular calcium mobilization and insulin secretion. Concurrently, this compound acts as a potent inhibitor of the androgen receptor's transcriptional activity by targeting the Binding Function 3 (BF3) site, a mechanism distinct from traditional anti-androgens. This technical guide provides a comprehensive overview of the molecular mechanisms, signal transduction pathways, quantitative data, and detailed experimental protocols associated with this compound, offering a core resource for researchers in oncology, metabolic diseases, and inflammation.
GPR142 Antagonism and Signal Transduction
GPR142, a class A G protein-coupled receptor (GPCR), is highly expressed in pancreatic β-cells and immune cells. Its primary endogenous ligand is the amino acid L-tryptophan. Activation of GPR142 is implicated in metabolic regulation and inflammatory processes. This compound acts as a potent antagonist, effectively blocking the downstream signaling cascades initiated by GPR142 activation.
GPR142 Signaling Pathways
GPR142 is known to couple to multiple G protein subtypes, primarily Gαq, but also Gαi and potentially Gαs, leading to the modulation of several second messenger systems.[1][2][3]
-
Gαq Pathway: Upon agonist binding, GPR142 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] This increase in cytosolic Ca2+ is a key signal for various cellular responses, including insulin secretion from pancreatic β-cells.
-
Gαi Pathway: GPR142 can also couple to the inhibitory Gαi subunit. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
-
ERK Phosphorylation: Downstream of both Gαq and Gαi activation, GPR142 agonism leads to the phosphorylation of extracellular signal-regulated kinase (ERK), which can influence cell survival and proliferation.[1]
This compound competitively binds to GPR142, preventing the conformational changes required for G protein coupling and subsequent downstream signaling. This blockade inhibits the agonist-induced increase in intracellular Ca2+, accumulation of inositol phosphates, and modulation of cAMP levels.[4]
Androgen Receptor (AR) Inhibition
The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[5] Conventional anti-androgens compete with endogenous ligands for the androgen binding site. This compound utilizes a novel mechanism, targeting a distinct allosteric site on the receptor.
Androgen Receptor Signaling Pathway
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).
-
Ligand Binding: Androgens, such as dihydrotestosterone (DHT), diffuse into the cell and bind to the AR's ligand-binding domain (LBD).
-
Conformational Change & Dissociation: Ligand binding induces a conformational change, causing the dissociation of HSPs.
-
Dimerization & Nuclear Translocation: The activated AR monomers dimerize and translocate into the nucleus.
-
DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Co-regulator Recruitment & Gene Expression: The AR then recruits co-activator proteins, initiating the transcription of genes that drive cell proliferation and survival.
Mechanism of this compound Inhibition
This compound is a Binding Function 3 (BF3)-directed inhibitor of the AR.[4][6] The BF3 site is a distinct pocket on the AR surface that is crucial for the receptor's interaction with co-chaperones and for its nuclear translocation. By binding to the BF3 site, this compound allosterically inhibits AR activity through the following mechanisms:
-
Blocks Co-chaperone Interaction: It prevents the binding of essential co-chaperones, such as SGTA.
-
Inhibits Nuclear Translocation: The interaction with the BF3 site blocks the AR's ability to move from the cytoplasm to the nucleus.
This prevents the AR from reaching its target genes, thereby inhibiting AR-dependent transcriptional activity, even in the presence of androgens. This alternative mechanism makes it a candidate for overcoming resistance to traditional anti-androgen therapies.
Quantitative Data Summary
The inhibitory and antagonistic activities of this compound have been quantified in various assays.
| Parameter | Target | Assay | Species | Ligand/Substrate | Value | Reference |
| IC₅₀ | Androgen Receptor | Transcriptional Activity | - | - | 4 µM | [4] |
| IC₅₀ | GPR142 | Aequorin Assay ([Ca²⁺]i) | Mouse | 200 µM L-tryptophan | 0.2 µM | [4] |
| IC₅₀ | GPR142 | Aequorin Assay ([Ca²⁺]i) | Human | 1 mM L-tryptophan | 2.3 µM | [4] |
Experimental Protocols
GPR142 Intracellular Calcium Mobilization (Aequorin Assay)
This protocol is designed to measure the antagonistic effect of this compound on L-tryptophan-induced calcium release in cells expressing GPR142.
-
Cell Line: CHO-K1 cells stably expressing mitochondrial-targeted aequorin and human or mouse GPR142.
-
Reagents:
-
Assay Buffer: DMEM/F12 with HEPES, 0.1% BSA.
-
Coelenterazine h (5 mM stock in ethanol).
-
L-tryptophan (agonist).
-
This compound (antagonist).
-
Digitonin (for cell lysis and maximal response).
-
-
Procedure:
-
Cell Plating: Seed GPR142-expressing CHO-K1 cells into a white, opaque-bottom 96-well plate at a density of ~40,000 cells/well and incubate overnight.
-
Coelenterazine Loading: Remove growth medium and replace with 100 µL/well of assay buffer containing 5 µM Coelenterazine h. Incubate for 1-2 hours at room temperature, protected from light.
-
Antagonist Incubation: Add specified concentrations of this compound to the wells and incubate for 10-15 minutes.
-
Agonist Stimulation & Measurement: Place the plate in a luminescence plate reader equipped with an injector. Inject a solution of L-tryptophan (e.g., to a final concentration of 1 mM for human GPR142) into each well.
-
Data Acquisition: Immediately measure luminescence (Relative Light Units, RLU) continuously for 30-60 seconds to capture the peak response.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the L-tryptophan-induced signal. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Inositol Monophosphate (IP1) Accumulation Assay
This HTRF (Homogeneous Time-Resolved Fluorescence) assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gαq pathway activation.
-
Cell Line: HEK293 cells transiently or stably expressing GPR142.
-
Reagents:
-
Cisbio IP-One Gq HTRF Assay Kit (contains IP1-d2 and anti-IP1-cryptate reagents).
-
Stimulation buffer (provided with kit or HBSS + 20 mM HEPES).
-
L-tryptophan (agonist).
-
This compound (antagonist).
-
-
Procedure:
-
Cell Plating: Plate GPR142-expressing HEK293 cells in a 384-well white plate.
-
Antagonist Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Add L-tryptophan at a concentration corresponding to its EC₈₀.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 followed by anti-IP1-cryptate) to the wells according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the percent inhibition and IC₅₀ for this compound.
-
Androgen Receptor Transcriptional Activity Assay
This reporter gene assay measures the ability of this compound to inhibit androgen-induced gene expression.
-
Cell Line: Prostate cancer cell lines (e.g., LNCaP, VCaP) or HEK293 cells co-transfected with an AR expression vector.
-
Reagents:
-
Reporter Plasmid: A plasmid containing a luciferase or fluorescent protein (e.g., GFP) gene under the control of a promoter with multiple Androgen Response Elements (AREs).
-
Transfection Reagent (e.g., Lipofectamine).
-
Dihydrotestosterone (DHT) (agonist).
-
This compound (inhibitor).
-
Luciferase assay substrate.
-
-
Procedure:
-
Transfection (if necessary): Co-transfect cells with the AR expression vector and the ARE-reporter plasmid.
-
Cell Plating: Seed cells into a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Add DHT (e.g., 10 nM) to the wells to stimulate AR activity.
-
Incubation: Incubate for 24-48 hours to allow for reporter gene expression.
-
Measurement: If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader. If using a fluorescent reporter, measure fluorescence intensity.
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., a co-transfected control plasmid or a separate viability assay). Calculate the percent inhibition of DHT-induced transcription and determine the IC₅₀ for this compound.
-
Conclusion
This compound is a valuable chemical probe and potential therapeutic lead, distinguished by its dual inhibitory action on the GPR142 and Androgen Receptor signaling pathways. Its ability to antagonize GPR142 provides a tool for investigating metabolic and inflammatory diseases, while its unique BF3-directed inhibition of the AR presents a novel strategy for combating prostate cancer, particularly in castration-resistant forms. The data and protocols presented in this guide offer a foundational resource for scientists and researchers aiming to explore and leverage the multifaceted pharmacological profile of this compound.
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. angioproteomie.com [angioproteomie.com]
Methodological & Application
Application Notes and Protocols for CLP-3094 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a dual-acting small molecule that functions as a potent inhibitor of the Androgen Receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142).[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency, mechanism of action, and cellular effects.
Data Summary
The following table summarizes the quantitative data for this compound's in vitro activity from various functional assays.
| Target | Assay Type | Cell Line | Species | Parameter | Agonist/Substrate | Value | Reference |
| Androgen Receptor (AR) | Transcriptional Activity | - | - | IC50 | - | 4 µM | [1] |
| GPR142 | Aequorin Assay ([Ca2+]i) | CHO-K1 | Mouse | IC50 | 200 µM L-tryptophan | 0.2 µM | [1] |
| GPR142 | Aequorin Assay ([Ca2+]i) | CHO-K1 | Human | IC50 | 1 mM L-tryptophan | 2.3 µM | [1] |
| GPR142 | Inositol Phosphates (IP) Accumulation | HEK293 | - | Antagonist | L-tryptophan | - | [1] |
| Pancreatic Islets | Insulin Secretion | - | - | Inhibition | L-tryptophan, GPR142 agonists | - | [1] |
Signaling Pathways and Experimental Workflows
GPR142 Signaling Pathway
GPR142 is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like L-tryptophan, it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this pathway.
Caption: GPR142 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: GPR142 Antagonist Activity Screening
The following diagram outlines a typical workflow for screening compounds for GPR142 antagonist activity using a cell-based calcium flux assay.
Caption: Workflow for a cell-based GPR142 antagonist screening assay.
Experimental Protocols
GPR142 Functional Assay: Aequorin-Based Calcium Assay
This protocol measures the antagonist effect of this compound on GPR142-mediated intracellular calcium mobilization using a bioluminescent reporter, aequorin.
Materials:
-
CHO-K1 cells stably co-expressing GPR142 and apoaequorin
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
L-tryptophan (agonist)
-
This compound
-
96-well white, clear-bottom microplates
-
Luminometer with injection capabilities
Procedure:
-
Cell Plating: Seed the GPR142-aequorin expressing CHO-K1 cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Aequorin Reconstitution: Remove the culture medium and incubate the cells with coelenterazine h (e.g., 5 µM in assay buffer) for 4 hours in the dark at 37°C to reconstitute the aequorin.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Injection and Measurement: Place the plate in the luminometer. Inject a solution of L-tryptophan (e.g., final concentration of 200 µM for mouse GPR142 or 1 mM for human GPR142) into each well and immediately measure the light emission (luminescence) over a period of time (e.g., 30-60 seconds).
-
Data Analysis: The antagonist effect is determined by the reduction in the aequorin luminescence signal in the presence of this compound compared to the vehicle control. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
GPR142 Functional Assay: Inositol Phosphates (IP) Accumulation Assay
This Scintillation Proximity Assay (SPA) measures the accumulation of inositol phosphates, a downstream product of Gq-coupled GPCR activation.
Materials:
-
HEK293 cells expressing GPR142
-
myo-[3H]-inositol
-
Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)
-
Assay buffer containing LiCl (e.g., HBSS with 10 mM LiCl)
-
L-tryptophan
-
This compound
-
Lysis buffer
-
SPA beads (e.g., YSi-poly-L-lysine coated)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Labeling: Seed the GPR142-expressing HEK293 cells in a 96-well plate and incubate with medium containing myo-[3H]-inositol for 18-24 hours to allow for incorporation into cellular phosphoinositides.
-
Compound and Agonist Treatment: Wash the cells with assay buffer. Add varying concentrations of this compound or vehicle control, followed by the addition of L-tryptophan. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Cell Lysis: Stop the reaction by aspirating the medium and adding lysis buffer.
-
SPA Bead Addition: Add the SPA beads to the lysate in each well. The beads will capture the [3H]-inositol phosphates.
-
Measurement: Seal the plate and allow the beads to settle. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The inhibitory effect of this compound is determined by the decrease in the scintillation signal. Calculate the IC50 value from the concentration-response curve.
Androgen Receptor (AR) Transcriptional Activity Assay
This reporter gene assay measures the ability of this compound to inhibit AR-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., PC-3 or LNCaP)
-
Expression vector for human AR
-
Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium
-
Dihydrotestosterone (DHT) (agonist)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid. Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control in the presence of a fixed concentration of DHT (e.g., 10 nM) to stimulate AR activity.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Determine the inhibitory effect of this compound by the reduction in luciferase expression. Calculate the IC50 value from the concentration-response data.
These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize the specific conditions for their experimental setup.
References
Application Note: Development of Cell-Based Assays for the GPR142 Antagonist CLP-3094
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a potent and selective antagonist of the G-protein-coupled receptor 142 (GPR142), and it also exhibits inhibitory effects on androgen receptor (AR) transcriptional activity.[1] GPR142, a class A GPCR, is highly expressed in pancreatic β-cells and is activated by the amino acid L-tryptophan.[2][3] The receptor is coupled to the Gαq signaling pathway, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i) and the accumulation of inositol phosphates, ultimately stimulating insulin secretion.[1][2] As an antagonist, this compound effectively inhibits these agonist-induced effects.[1]
This application note provides detailed protocols for developing and executing robust cell-based functional assays to characterize the pharmacological activity of this compound and other potential GPR142 modulators. The outlined assays are essential for screening, lead optimization, and mechanism-of-action studies in drug discovery programs targeting GPR142 for conditions such as diabetes and inflammatory diseases.[3]
GPR142 Signaling Pathway
The activation of GPR142 by an agonist such as L-tryptophan initiates a Gαq-mediated signaling cascade. This process involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound acts by blocking the initial receptor activation step.
Caption: GPR142 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values provide a benchmark for assay validation and compound characterization.
| Target/Assay | Cell Line | Species | Agonist (Concentration) | IC₅₀ Value | Reference |
| GPR142 (Aequorin Assay) | CHO-K1 | Mouse | L-Tryptophan (200 µM) | 0.2 µM | [1] |
| GPR142 (Aequorin Assay) | CHO-K1 | Human | L-Tryptophan (1 mM) | 2.3 µM | [1] |
| Androgen Receptor | - | - | - | 4 µM | [1] |
Experimental Protocols
Two primary types of cell-based assays are recommended for characterizing this compound: a direct functional assay measuring a proximal signaling event (intracellular calcium flux) and a more physiologically relevant assay measuring a downstream biological response (insulin secretion).
Protocol 1: Intracellular Calcium Flux Assay
Principle: This assay quantifies the ability of this compound to inhibit agonist-induced calcium mobilization in cells recombinantly expressing GPR142. A calcium-sensitive fluorescent dye is loaded into the cells, and the change in fluorescence intensity is measured in real-time using a plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
Caption: Workflow for the intracellular calcium flux assay.
Methodology:
-
Cell Culture and Plating:
-
Maintain CHO-K1 or HEK293 cells stably expressing human or mouse GPR142 in appropriate growth medium.
-
Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a pre-optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion) according to the manufacturer's instructions.
-
Remove cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare the GPR142 agonist (L-tryptophan) solution at a concentration that elicits ~80% of the maximal response (EC₈₀), as predetermined during assay development.
-
-
Assay Execution:
-
Transfer the microplate to a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound serial dilutions to the appropriate wells and pre-incubate for 15-30 minutes.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the EC₈₀ concentration of L-tryptophan to all wells.
-
Immediately begin measuring fluorescence kinetically for 2-3 minutes.
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data with the agonist-only response as 100% and vehicle-only as 0%.
-
Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Agonist-Induced Insulin Secretion Assay
Principle: This assay measures the ability of this compound to block the potentiation of glucose-stimulated insulin secretion (GSIS) by a GPR142 agonist in pancreatic β-cells. Insulin levels in the supernatant are quantified using a standard method like ELISA.
Caption: Workflow for the agonist-induced insulin secretion assay.
Methodology:
-
Cell Culture:
-
Culture MIN6 cells (a mouse pancreatic β-cell line) or use freshly isolated pancreatic islets.
-
Seed cells into 24- or 96-well tissue culture plates and grow to ~80-90% confluency.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).
-
Add fresh low-glucose KRB buffer and incubate for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Compound Incubation:
-
Prepare treatment solutions in KRB buffer containing a stimulatory concentration of glucose (e.g., 15-20 mM) and a GPR142 agonist at its EC₅₀ concentration.
-
Include serial dilutions of this compound in these solutions.
-
Controls:
-
Basal control: Low glucose, no agonist.
-
Stimulated control: High glucose, no agonist.
-
Agonist control: High glucose with agonist.
-
-
Remove the starvation buffer and add the treatment solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Insulin Quantification:
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant briefly to pellet any detached cells.
-
Measure the insulin concentration in the clarified supernatant using a commercially available Insulin ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Subtract the basal insulin release from all other values.
-
Normalize the data, setting the agonist-stimulated insulin release (in high glucose) as 100% and the high-glucose-only condition as 0%.
-
Plot the normalized response against the logarithm of this compound concentration and fit to a suitable curve to determine the IC₅₀ value.
Assay Development and Validation
The successful implementation of these protocols requires initial assay development and validation to ensure robustness and reproducibility.[4] Key steps include the optimization of parameters such as cell density, reagent concentrations, and incubation times.[4][5]
Caption: Logical steps for robust cell-based assay development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skandalifesciences.com [skandalifesciences.com]
- 5. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
CLP-3094: Application Notes and Protocol for Calcium Mobilization Assay
For Research Use Only.
Introduction
CLP-3094 is a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142), also acting as an inhibitor of the androgen receptor's binding function 3 (BF3).[1][2] GPR142 is a class A GPCR that is highly expressed in the pancreas and immune cells.[3][4] Its activation by endogenous agonists, such as L-tryptophan, leads to the stimulation of the Gαq signaling pathway, resulting in the mobilization of intracellular calcium.[5][6] This pathway plays a crucial role in processes like glucose-stimulated insulin secretion.[6] The inhibitory action of this compound on this pathway makes it a valuable tool for studying the physiological and pathological roles of GPR142 and for the discovery of potential therapeutics for chronic inflammatory diseases.[4]
This document provides a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the inhibitory activity of this compound on GPR142.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on GPR142-mediated calcium mobilization. The data is derived from aequorin-based assays, which also measure changes in intracellular calcium concentration.
| Parameter | Species | Agonist | Agonist Concentration | IC50 of this compound | Assay System | Reference |
| Inhibition of [Ca²⁺]i | Human | L-tryptophan | 1 mM | 2.3 µM | Aequorin assay in CHO-K1 cells expressing GPR142 | [1] |
| Inhibition of [Ca²⁺]i | Mouse | L-tryptophan | 200 µM | 0.2 µM | Aequorin assay in CHO-K1 cells expressing GPR142 | [1] |
| Inhibition of AR activity | Human | - | - | 4 µM | eGFP transcriptional assay in LNCaP cells | [1] |
Table 1: Inhibitory activity of this compound.
Signaling Pathway
GPR142 activation by an agonist initiates a signaling cascade that results in the release of intracellular calcium. This compound acts as an antagonist, blocking this pathway at the receptor level.
Caption: GPR142 signaling pathway leading to calcium mobilization.
Experimental Protocols
Principle
This protocol describes a method to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing GPR142. The assay utilizes a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium. By pre-incubating the cells with this compound before stimulating with a known GPR142 agonist, the inhibitory effect of this compound can be quantified by measuring the reduction in the fluorescence signal.
Materials
-
Cells: HEK293 or CHO-K1 cells stably or transiently expressing human or mouse GPR142.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-5 Assay Kit.
-
Probenecid: Anion transport inhibitor (optional, but recommended for certain cell lines like CHO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GPR142 Agonist: L-tryptophan.
-
Test Compound: this compound (Solubility in DMSO: 61 mg/mL).[7]
-
Control Compounds: Known GPR142 antagonist (if available) and vehicle control (DMSO).
-
Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Experimental Workflow
Caption: Workflow for the this compound calcium mobilization assay.
Detailed Protocol
Day 1: Cell Seeding
-
Harvest GPR142-expressing cells and resuspend them in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Calcium Mobilization Assay
-
Prepare Solutions:
-
Assay Buffer: Prepare HBSS with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Loading Buffer: Prepare a 2X working solution of the calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer. If using probenecid, include it in this buffer at the recommended concentration (typically 2.5 mM).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[8] Store at -20°C for up to one month or -80°C for up to six months.[8]
-
This compound Dilution Plate: Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Agonist Plate: Prepare the GPR142 agonist (L-tryptophan) in Assay Buffer at 5X the final desired concentration (e.g., for a final concentration of 1 mM, prepare a 5 mM solution).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the 2X Calcium Indicator Loading Buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Incubation:
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 50 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Place the cell plate into the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 25 µL of the 5X agonist solution to each well.
-
Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis
-
The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data by setting the response in the vehicle-treated, agonist-stimulated wells to 100% and the response in wells with no agonist to 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting
-
Low Signal-to-Noise Ratio: Optimize cell seeding density, dye loading time, and temperature. Ensure the health and viability of the cells.
-
High Background Fluorescence: Ensure thorough washing after dye loading. Check for autofluorescence of compounds.
-
Variability between wells: Ensure uniform cell seeding and precise liquid handling.
References
- 1. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of CLP-3094 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a dual-function small molecule that acts as a potent antagonist of the G-protein coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR).[1] This dual activity makes this compound a compelling candidate for investigation in various pathological conditions, including inflammatory diseases and hormone-dependent cancers. These application notes provide detailed protocols for the in vivo evaluation of this compound in relevant mouse models.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
GPR142 Antagonism: GPR142 is a receptor for aromatic amino acids, with L-tryptophan being a potent endogenous ligand.[2] The receptor is highly expressed in pancreatic β-cells and immune cells, suggesting its involvement in metabolic and inflammatory processes.[2][3] this compound acts as a selective and potent antagonist of GPR142.[1]
-
Androgen Receptor (AR) Inhibition: this compound also functions as a binding function 3 (BF3)-directed inhibitor of the androgen receptor, interfering with its transcriptional activity.[1] This positions this compound as a potential therapeutic for androgen-driven diseases such as prostate cancer.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key in vivo study investigating the efficacy of this compound in a mouse model of arthritis.
| Parameter | Details |
| Mouse Model | Anti-Collagen Antibody-Induced Arthritis (CAIA) |
| Drug | This compound |
| Doses | 30 mg/kg and 100 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily from Day 0 to Day 11 |
| Primary Outcome | Significant reduction in the severity of arthritis scores compared to vehicle-treated mice.[1] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Collagen Antibody-Induced Arthritis (CAIA)
This protocol is based on established methods for inducing arthritis in mice and the specific dosing regimen reported for this compound.[1][4]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Arthrogen-CIA® Arthritogenic Monoclonal Antibody Cocktail (Chondrex, Inc.)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
-
Calipers for paw thickness measurement
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.
-
Induction of Arthritis (Day 0):
-
Administer the arthritogenic monoclonal antibody cocktail (e.g., 2 mg/mouse) intravenously (i.v.) or intraperitoneally (i.p.).
-
-
LPS Boost (Day 3):
-
Administer LPS (25 µ g/mouse ) i.p. to synchronize and enhance the inflammatory response.
-
-
Treatment with this compound (Day 0 - Day 11):
-
Prepare this compound solutions in the vehicle at concentrations required to deliver 30 mg/kg and 100 mg/kg.
-
Administer the prepared this compound solutions or vehicle i.p. daily from Day 0 to Day 11.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis starting from Day 3.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Measure paw thickness daily using calipers.
-
-
Termination and Tissue Collection (Day 12):
-
Euthanize mice and collect hind paws for histological analysis.
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Protocol 2: Proposed Evaluation of this compound in a Human Prostate Cancer Xenograft Mouse Model
As no specific in vivo studies for this compound in cancer models have been published, this protocol is a proposed design based on standard methods for evaluating androgen receptor inhibitors.[5][6][7]
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)
-
LNCaP human prostate cancer cells
-
Matrigel (Corning)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Surgical tools for castration (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture LNCaP cells in appropriate media until they reach the desired number for inoculation.
-
Tumor Inoculation:
-
Resuspend LNCaP cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Treatment with this compound:
-
Prepare this compound in the vehicle at the desired concentrations (dosages to be determined by dose-ranging studies, but could start in the range of the arthritis model, e.g., 30-100 mg/kg).
-
Administer this compound or vehicle via oral gavage or i.p. injection daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Termination and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500 mm³) or at the end of the study period.
-
Excise tumors and weigh them.
-
Collect blood for analysis of prostate-specific antigen (PSA) levels.
-
A portion of the tumor can be processed for histological and molecular analysis (e.g., Western blot for AR and downstream targets).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR142 Signaling Pathway and Inhibition by this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in CAIA Mouse Model.
References
- 1. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting drug response in human prostate cancer from preclinical analysis of in vivo mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vivo Mouse Model for Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo model systems used in prostate cancer research [polscientific.com]
Application Notes and Protocols for CLP-3094 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a small molecule that has been identified as a potent antagonist of the G-protein coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR).[1] Its dual activity suggests potential therapeutic applications in a range of diseases, including chronic inflammatory conditions and hormone-dependent cancers. This document provides a detailed overview of the available information on the administration of this compound in preclinical animal models, including experimental protocols and relevant biological pathways.
Data Presentation
While specific quantitative data from in vivo animal studies involving this compound are not available in the public domain at this time, the following tables have been structured to guide the recording and comparison of such data once obtained.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | Data not available | Data not available |
| Vehicle | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| Bioavailability (%) | N/A | Data not available |
Table 2: Efficacy of this compound in a Mouse Model of Collagen Antibody-Induced Arthritis (CAIA)
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Arthritis Score (Mean ± SEM) | Paw Thickness (mm, Mean ± SEM) | Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) |
| Vehicle Control | N/A | e.g., Daily, p.o. | Data not available | Data not available | Data not available |
| This compound | e.g., 10 | e.g., Daily, p.o. | Data not available | Data not available | Data not available |
| This compound | e.g., 30 | e.g., Daily, p.o. | Data not available | Data not available | Data not available |
| Positive Control | e.g., Dexamethasone | e.g., Daily, p.o. | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO, Tween 80, and saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Dose Preparation: Prepare this compound solutions in the chosen vehicle at the desired concentrations for both intravenous and oral administration.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound into the tail vein.
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
This compound
-
ArthritoMab™ Antibody Cocktail (or similar anti-type II collagen antibody cocktail)
-
Lipopolysaccharide (LPS)
-
Male BALB/c mice (8-10 weeks old)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Protocol:
-
Arthritis Induction:
-
On day 0, administer the anti-type II collagen antibody cocktail to the mice via intraperitoneal (i.p.) injection.
-
On day 3, administer LPS via i.p. injection to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
Begin administration of this compound or vehicle control on day 3, prior to the onset of clinical signs, and continue daily for a predetermined period (e.g., 10-14 days).
-
Administer this compound via the desired route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Measure the thickness of each paw using digital calipers.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The total score per mouse is the sum of the scores for all four paws.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest joint tissues for histological evaluation.
-
Signaling Pathways and Experimental Workflows
GPR142 Signaling Pathway
This compound acts as an antagonist to GPR142, a Gq-coupled protein receptor. The binding of an agonist to GPR142 typically initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. By blocking this receptor, this compound is expected to inhibit these downstream effects.
References
Application Notes and Protocols for CLP-3094 in Androgen Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a potent and versatile chemical probe for studying the androgen receptor (AR) signaling pathway. It is a dual-activity molecule, acting as a potent inhibitor of the androgen receptor by targeting its Binding Function 3 (BF3) site and as a selective antagonist of the G-protein coupled receptor 142 (GPR142).[1][2] This unique profile makes this compound a valuable tool for dissecting the complexities of AR-mediated transcription and for exploring the interplay between AR and other signaling pathways in various physiological and pathological contexts, particularly in prostate cancer.[2]
The androgen receptor is a ligand-activated transcription factor crucial for the development and maintenance of male secondary sexual characteristics. Its dysregulation is a key driver in the progression of prostate cancer.[2] this compound's mechanism of action, targeting the BF3 site, offers an alternative approach to modulate AR activity compared to traditional antagonists that target the ligand-binding domain.[2][3]
These application notes provide a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its use in key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound's activity on the androgen receptor and GPR142.
Table 1: this compound Activity on Androgen Receptor
| Parameter | Cell Line | Assay | Value (IC50) | Reference |
| AR Transcriptional Activity | LNCaP | eGFP Reporter Assay | 4 µM | [1] |
Table 2: this compound Activity on GPR142
| Parameter | Receptor | Ligand | Assay | Value (IC50) | Reference |
| Antagonist Activity | Mouse GPR142 | L-tryptophan (200 µM) | Aequorin Assay | 0.2 µM | [1][2][4] |
| Antagonist Activity | Human GPR142 | L-tryptophan (1 mM) | Aequorin Assay | 2.3 µM | [1][2][4] |
| Antagonist Activity | Human GPR142 | - | Inositol Phosphates SPA | - | [1][2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the Androgen Receptor and GPR142, which are targeted by this compound.
Figure 1: Androgen Receptor Signaling Pathway and this compound Inhibition.
Figure 2: GPR142 Signaling Pathway and this compound Antagonism.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Androgen Receptor Transcriptional Activity Assay (eGFP Reporter Assay)
This protocol is designed to quantify the inhibitory effect of this compound on androgen receptor transcriptional activity in a cellular context.
Figure 3: Workflow for AR Transcriptional Activity Assay.
Materials:
-
LNCaP cells stably expressing an androgen-responsive eGFP reporter
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Charcoal-stripped FBS
-
This compound
-
Synthetic androgen (e.g., R1881)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP-eGFP cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for 3-4 days prior to the experiment to deplete endogenous androgens.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in androgen-depleted medium.
-
Prepare a solution of R1881 at a final concentration of 0.1 nM in androgen-depleted medium.
-
Remove the medium from the wells and add the this compound dilutions.
-
Immediately add the R1881 solution to all wells except for the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Fluorescence Measurement:
-
Measure the eGFP fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no R1881).
-
Normalize the data to the positive control (R1881 only).
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
GPR142 Antagonist Aequorin Assay
This protocol measures the ability of this compound to inhibit the L-tryptophan-induced increase in intracellular calcium via GPR142.
Figure 4: Workflow for GPR142 Antagonist Aequorin Assay.
Materials:
-
CHO-K1 cells stably co-expressing GPR142 and apoaequorin
-
Cell culture medium (e.g., Ham's F-12) with 10% FBS
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
L-tryptophan
-
96-well white, clear-bottom cell culture plates
-
Luminometer with an injector
Procedure:
-
Cell Seeding:
-
Seed CHO-K1/GPR142/aequorin cells into a 96-well white, clear-bottom plate at a density of 25,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Coelenterazine Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add 50 µL of assay buffer containing 5 µM coelenterazine h to each well.
-
Incubate in the dark at 37°C for 4 hours to reconstitute the aequorin.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Luminescence Detection:
-
Prepare a solution of L-tryptophan in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a luminometer.
-
Inject 25 µL of the L-tryptophan solution into each well and immediately measure the luminescence signal for 30-60 seconds.
-
-
Data Analysis:
-
Integrate the luminescence signal over the measurement period.
-
Normalize the data to the positive control (L-tryptophan only).
-
Plot the normalized luminescence against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Inositol Phosphates Scintillation Proximity Assay (SPA)
This protocol determines the inhibitory effect of this compound on Gq-coupled GPR142 signaling by measuring the accumulation of inositol phosphates.
Materials:
-
HEK293 cells expressing GPR142
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
myo-[3H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
L-tryptophan
-
Perchloric acid
-
Potassium carbonate
-
YSi-SPA beads
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Seed HEK293-GPR142 cells in a 24-well plate and grow to near confluency.
-
Label the cells by incubating with medium containing myo-[3H]inositol (1 µCi/mL) for 24-48 hours.
-
-
Compound Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15 minutes.
-
Stimulate the cells with L-tryptophan for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with 0.5 M potassium carbonate.
-
Centrifuge to pellet the precipitate.
-
-
Scintillation Proximity Assay:
-
Transfer the supernatant to a 96-well microplate.
-
Add YSi-SPA beads to each well.
-
Seal the plate and incubate for at least 8 hours with gentle shaking.
-
Count the plate in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (wells without agonist).
-
Normalize the data to the positive control (L-tryptophan only).
-
Plot the normalized counts against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the androgen receptor signaling pathway through its unique mechanism of targeting the BF3 site. Its dual activity as a GPR142 antagonist provides an additional layer of complexity and opportunity for studying receptor crosstalk. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies of androgen receptor function in health and disease.
References
Application Notes and Protocols for CLP-3094 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142) and a binding function 3 (BF3)-directed inhibitor of the androgen receptor (AR).[1][2] The androgen receptor signaling pathway is a critical driver of proliferation and survival in the majority of prostate cancers.[1][3] Inhibition of this pathway is a cornerstone of prostate cancer therapy. These application notes provide detailed protocols for assessing the efficacy of this compound in prostate cancer cell lines, focusing on cell viability, apoptosis, and cell cycle arrest. The provided data are representative of the expected outcomes based on the mechanism of action of androgen receptor inhibitors.
Mechanism of Action: Androgen Receptor Inhibition
In prostate cancer cells, androgens like dihydrotestosterone (DHT) bind to the androgen receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival while inhibiting apoptosis.[3][4] this compound, by inhibiting the androgen receptor, is expected to block these downstream effects, leading to decreased cell viability, induction of apoptosis, and cell cycle arrest, particularly in androgen-sensitive prostate cancer cell lines.
Figure 1: Simplified Androgen Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation: Effects of this compound on Prostate Cancer Cell Lines
The following tables summarize the expected dose-dependent effects of this compound on various prostate cancer cell lines after 48 hours of treatment. LNCaP cells are androgen-sensitive, while PC-3 and DU-145 cells are androgen-independent.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound (µM) | % Viability (Normalized to Control) |
| LNCaP | 0 (Control) | 100% |
| 1 | 85% | |
| 5 | 55% | |
| 10 | 30% | |
| 25 | 15% | |
| PC-3 | 0 (Control) | 100% |
| 1 | 98% | |
| 5 | 92% | |
| 10 | 85% | |
| 25 | 78% | |
| DU-145 | 0 (Control) | 100% |
| 1 | 97% | |
| 5 | 90% | |
| 10 | 82% | |
| 25 | 75% |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Cell Line | This compound (µM) | % Apoptotic Cells (Early + Late) |
| LNCaP | 0 (Control) | 5% |
| 5 | 25% | |
| 10 | 45% | |
| PC-3 | 0 (Control) | 4% |
| 10 | 8% | |
| DU-145 | 0 (Control) | 6% |
| 10 | 10% |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | 0 (Control) | 55% | 30% | 15% |
| 10 | 75% | 15% | 10% | |
| PC-3 | 0 (Control) | 60% | 25% | 15% |
| 10 | 62% | 24% | 14% | |
| DU-145 | 0 (Control) | 58% | 28% | 14% |
| 10 | 60% | 27% | 13% |
Experimental Protocols
Figure 2: General Experimental Workflow for Assessing this compound Efficacy.
Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Prostate cancer cells
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
Materials:
-
Prostate cancer cells
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
References
- 1. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Investigating GPR142 Function Using CLP-3094
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CLP-3094, a selective antagonist of the G protein-coupled receptor 142 (GPR142), to investigate its function in various biological systems. This document includes detailed protocols for key experiments, a summary of quantitative data for this compound, and visualizations of the GPR142 signaling pathway and experimental workflows.
Introduction to GPR142 and this compound
GPR142 is a class A G protein-coupled receptor (GPCR) that has garnered significant interest as a potential therapeutic target, particularly for metabolic and inflammatory diseases.[1][2] It is highly expressed in pancreatic β-cells and immune cells.[1][2] The endogenous agonists for GPR142 are aromatic amino acids, with L-tryptophan being one of the most potent.[1] Upon activation, GPR142 primarily couples to Gq and Gi proteins, initiating downstream signaling cascades that influence cellular function.
This compound is a potent and selective small-molecule antagonist of GPR142.[1][2][3] It effectively inhibits the signaling initiated by GPR142 agonists like L-tryptophan, making it an invaluable tool for elucidating the physiological and pathological roles of GPR142. This compound has been shown to inhibit agonist-induced intracellular calcium mobilization, inositol phosphate accumulation, and insulin secretion.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in inhibiting GPR142-mediated responses.
| Parameter | Species | Agonist | Agonist Concentration | IC50 | Assay Type | Cell Line | Reference |
| Inhibition of [Ca2+]i increase | Human | L-tryptophan | 1 mM | 2.3 µM | Aequorin Assay | CHO-K1 | [3] |
| Inhibition of [Ca2+]i increase | Mouse | L-tryptophan | 200 µM | 0.2 µM | Aequorin Assay | CHO-K1 | [3] |
| Inhibition of AR transcriptional activity | Human | - | - | 4 µM | eGFP Transcriptional Assay | LNCaP | [3] |
GPR142 Signaling Pathway
Activation of GPR142 by agonists such as L-tryptophan initiates a cascade of intracellular events primarily through the Gq and Gi signaling pathways.
Experimental Workflow for GPR142 Antagonist Characterization
The following diagram outlines a typical experimental workflow for characterizing a GPR142 antagonist like this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay (Aequorin-Based)
This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium ([Ca2+]i) in cells expressing GPR142.
Materials:
-
HEK293 or CHO-K1 cells stably co-expressing human or mouse GPR142 and apoaequorin
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
GPR142 agonist (e.g., L-tryptophan)
-
This compound
-
96- or 384-well white, clear-bottom microplates
-
Luminometer with injection capabilities
Protocol:
-
Cell Seeding: Seed the GPR142-aequorin expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Coelenterazine Loading: On the day of the assay, remove the culture medium and add assay buffer containing coelenterazine h (final concentration typically 5 µM). Incubate the plate in the dark at room temperature for 2-4 hours to allow for the reconstitution of functional aequorin.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the GPR142 agonist (e.g., L-tryptophan) at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the diluted this compound to the appropriate wells of the cell plate. Include vehicle control wells. Incubate at room temperature for 15-30 minutes.
-
Agonist Stimulation and Luminescence Detection: Place the plate in a luminometer. Inject the GPR142 agonist into the wells and immediately measure the luminescence signal for 20-60 seconds.
-
Data Analysis: The luminescence signal is proportional to the intracellular calcium concentration. Determine the IC50 of this compound by plotting the inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Inositol Phosphate (IP) Accumulation Assay (Scintillation Proximity Assay - SPA)
This protocol describes the measurement of total inositol phosphate accumulation as a downstream indicator of Gq-coupled GPR142 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human or mouse GPR142
-
Inositol-free DMEM
-
myo-[3H]inositol
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Lithium chloride (LiCl)
-
GPR142 agonist (e.g., L-tryptophan)
-
This compound
-
Lysis buffer (e.g., 0.1 M HCl)
-
Scintillation Proximity Assay (SPA) beads (e.g., Yttrium silicate beads)
-
96-well microplates
-
Microplate scintillation counter
Protocol:
-
Cell Labeling: Seed GPR142-expressing HEK293 cells in 96-well plates. The following day, replace the medium with inositol-free DMEM containing myo-[3H]inositol (typically 1 µCi/well) and incubate for 16-24 hours to allow for incorporation into cellular phosphoinositides.
-
Cell Washing: Carefully wash the cells with assay buffer to remove unincorporated myo-[3H]inositol.
-
LiCl Pre-incubation: Add assay buffer containing LiCl (typically 10-20 mM) to each well and incubate for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Antagonist and Agonist Treatment: Add serial dilutions of this compound to the wells, followed by the GPR142 agonist (at its EC80 concentration). Include vehicle and agonist-only controls. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding cold lysis buffer.
-
SPA Detection: Neutralize the cell lysates and add the SPA bead suspension. Incubate with gentle agitation to allow the [3H]IPs to bind to the beads.
-
Signal Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The SPA signal is proportional to the amount of accumulated [3H]IPs. Calculate the IC50 value for this compound as described for the calcium assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets
This protocol is for assessing the inhibitory effect of this compound on agonist-induced insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated mouse or human pancreatic islets
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
GPR142 agonist (e.g., L-tryptophan)
-
This compound
-
Insulin ELISA kit
-
48-well plates
Protocol:
-
Islet Culture and Pre-incubation: After isolation, culture the islets overnight in RPMI-1640 medium. Before the assay, pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Experimental Setup: Manually pick a set number of islets (e.g., 5-10 islets of similar size) and place them into each well of a 48-well plate containing KRB buffer with low glucose.
-
Treatment: Replace the low glucose KRB with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the GPR142 agonist and/or different concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well. Determine the inhibitory effect of this compound on agonist-stimulated insulin secretion and calculate the IC50 if a dose-response curve is generated.
References
Application Notes and Protocols for CLP-3094 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a dual-activity small molecule that functions as a potent inhibitor of the androgen receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142). This unique pharmacological profile makes it a valuable tool for research in oncology, metabolic diseases, and inflammatory conditions. These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity against human and mouse GPR142 and the human androgen receptor.
| Target | Assay Type | Species | Agonist/Stimulator | IC50 | Reference |
| GPR142 | Aequorin Assay ([Ca2+]i) | Human | 1 mM L-tryptophan | 2.3 µM | [1] |
| GPR142 | Aequorin Assay ([Ca2+]i) | Mouse | 200 µM L-tryptophan | 0.2 µM | [1] |
| Androgen Receptor | Transcriptional Activity | Human | - | 4 µM | [1] |
| GPR142 | Inositol Phosphates (IP) Accumulation | Human | L-tryptophan | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs, the following diagrams illustrate the relevant signaling pathways and high-throughput screening workflows.
GPR142 Signaling Pathway
GPR142 is a Gq-coupled G-protein coupled receptor. Upon activation by an agonist like L-tryptophan, it initiates a signaling cascade that results in an increase in intracellular calcium. This compound acts as an antagonist, blocking this pathway.
Caption: GPR142 Signaling Pathway Antagonism by this compound.
Androgen Receptor Signaling Pathway
The androgen receptor is a nuclear receptor that, upon binding to an androgen, translocates to the nucleus and acts as a transcription factor. This compound inhibits this transcriptional activity.
Caption: Androgen Receptor Signaling Inhibition by this compound.
High-Throughput Screening Workflow for GPR142 Antagonists
The following diagram outlines a typical workflow for an aequorin-based HTS assay to identify GPR142 antagonists.
Caption: HTS Workflow for GPR142 Aequorin Assay.
Experimental Protocols
Protocol 1: GPR142 Antagonist High-Throughput Screening using an Aequorin Assay
This protocol describes a method to screen for antagonists of GPR142 by measuring changes in intracellular calcium concentration ([Ca2+]i) using a luminescent aequorin-based assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR142 receptor and apoaequorin.
Materials:
-
CHO-K1 cells co-expressing human GPR142 and apoaequorin
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Coelenterazine h
-
L-tryptophan (agonist)
-
This compound or other test compounds
-
384-well white, clear-bottom assay plates
-
Luminometer with injection capabilities
Procedure:
-
Cell Plating:
-
Harvest and resuspend CHO-K1-GPR142-aequorin cells in culture medium.
-
Plate 20,000 cells per well in a 384-well plate.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Aequorin Reconstitution:
-
Prepare a 5 µM solution of coelenterazine h in assay buffer.
-
Remove culture medium from the cell plate and add 20 µL of the coelenterazine h solution to each well.
-
Incubate the plate in the dark at 37°C for 3-4 hours to allow for aequorin reconstitution.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells. For control wells, add assay buffer.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of L-tryptophan in assay buffer at a concentration that elicits a submaximal response (e.g., EC80, approximately 1 mM for the human receptor).
-
Place the assay plate in a luminometer.
-
Inject 10 µL of the L-tryptophan solution into each well and immediately measure the luminescent signal for 30-60 seconds.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Androgen Receptor Transcriptional Activity High-Throughput Screening
This protocol outlines a luciferase reporter gene assay to screen for inhibitors of androgen receptor transcriptional activity in a human cell line, such as the prostate cancer cell line LNCaP, which endogenously expresses AR.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640, 10% charcoal-stripped FBS, 1% Penicillin-Streptomycin)
-
Androgen Response Element (ARE)-driven luciferase reporter plasmid
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound or other test compounds
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating and Transfection:
-
Plate LNCaP cells at a density of 10,000 cells per well in a 384-well plate.
-
Incubate at 37°C, 5% CO2 overnight.
-
Transfect the cells with the ARE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours to allow for reporter gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells.
-
Incubate for 1-2 hours.
-
-
Hormone Stimulation:
-
Add DHT to a final concentration of 1 nM to all wells except for the unstimulated controls.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Protocol 3: GPR142 Inositol Phosphate Accumulation Scintillation Proximity Assay (SPA)
This protocol provides a method to measure the inhibition of L-tryptophan-induced inositol phosphate (IP) accumulation by this compound in HEK293 cells expressing GPR142, using a scintillation proximity assay.
Materials:
-
HEK293 cells expressing human GPR142
-
Cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Inositol-free DMEM
-
[3H]-myo-inositol
-
LiCl
-
L-tryptophan
-
This compound or other test compounds
-
Lysis buffer
-
SPA beads (e.g., YSi-Copper HIS-Tag beads)
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Plate HEK293-GPR142 cells in a suitable format (e.g., 24-well plate) and grow to near confluency.
-
Wash the cells with inositol-free DMEM.
-
Label the cells by incubating with inositol-free DMEM containing [3H]-myo-inositol (e.g., 1 µCi/mL) for 18-24 hours.
-
-
Compound Treatment and Stimulation:
-
Wash the labeled cells with assay buffer (e.g., HBSS with 10 mM LiCl).
-
Pre-incubate the cells with various concentrations of this compound or test compounds for 15-30 minutes.
-
Stimulate the cells with L-tryptophan (e.g., 1 mM) for 30-60 minutes at 37°C.
-
-
Cell Lysis and IP Capture:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to a microplate.
-
Add SPA beads to each well. The beads are coated with a material that specifically captures inositol phosphates.
-
Incubate to allow the [3H]-labeled IPs to bind to the beads.
-
-
Signal Detection and Analysis:
-
Measure the radioactivity using a scintillation counter. Only the radiolabel in close proximity to the bead will generate a signal.
-
Calculate the percentage of inhibition of L-tryptophan-stimulated IP accumulation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
References
Application Notes and Protocols for CLP-3094 in a Murine Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP-3094 is a dual-action small molecule that functions as a potent and selective antagonist of the G-protein coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR).[1] Its ability to modulate inflammatory pathways has made it a compound of interest for investigating novel therapeutic strategies for inflammatory diseases. GPR142 is expressed in immune cells and is implicated in the pathogenesis of inflammatory conditions.[2][3] This document provides detailed application notes and protocols for the use of this compound to induce a specific research model of rheumatoid arthritis, namely the collagen-antibody-induced arthritis (CAIA) model in mice.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action relevant to inflammatory processes:
-
GPR142 Antagonism: GPR142 is a GPCR activated by the amino acid L-tryptophan.[2] Its activation in immune cells is thought to contribute to pro-inflammatory signaling. This compound acts as a selective antagonist of GPR142, thereby inhibiting downstream signaling cascades that lead to the production of inflammatory mediators.[1] Specifically, it has been shown to inhibit the L-tryptophan-induced increase in intracellular Ca2+ concentration and the accumulation of inositol phosphates.[1]
-
Androgen Receptor (AR) Inhibition: this compound also inhibits the transcriptional activity of the androgen receptor. While the direct role of AR inhibition in the context of this arthritis model is less characterized, the interplay between sex hormones and autoimmune diseases is an active area of research.
These dual activities make this compound a unique tool for studying the roles of both GPR142 and AR in the context of autoimmune arthritis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | IC50 |
| GPR142 Antagonism | Human | Aequorin Assay (vs 1 mM L-tryptophan) | 2.3 µM[1] |
| GPR142 Antagonism | Mouse | Aequorin Assay (vs 200 µM L-tryptophan) | 0.2 µM[1] |
| AR Transcriptional Activity | Not Specified | Not Specified | 4 µM[1] |
Table 2: Illustrative In Vivo Efficacy of this compound in the CAIA Mouse Model
Disclaimer: The following data is illustrative and based on the reported finding that this compound "reduced the arthritis scores dose-dependently, but not by much." The original quantitative data from the primary study was not accessible.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Arthritis Score (Day 11) ± SEM | % Reduction in Arthritis Score |
| Vehicle Control | - | 10.5 ± 0.8 | - |
| This compound | 30 | 8.2 ± 0.7* | 21.9% |
| This compound | 100 | 6.9 ± 0.6** | 34.3% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative examples.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: GPR142 signaling and this compound inhibition.
Caption: Androgen Receptor signaling and this compound inhibition.
Experimental Protocols
Protocol 1: In Vivo Induction of Collagen-Antibody-Induced Arthritis (CAIA) and Treatment with this compound
This protocol describes the induction of arthritis in mice using an anti-type II collagen antibody cocktail followed by treatment with this compound.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
ArthritoMab™ Antibody Cocktail (or equivalent anti-type II collagen antibody cocktail)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile, pyrogen-free saline
-
Insulin syringes (29G or smaller)
-
Calipers for paw thickness measurement
Experimental Workflow:
References
Troubleshooting & Optimization
CLP-3094 solubility in DMSO and other solvents.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, solution preparation, and handling of CLP-3094.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in fresh, anhydrous DMSO.[1] It is also soluble in Ethanol, though at a lower concentration.[1][2]
Q2: What are the known solubilities of this compound in common solvents?
The solubility of this compound varies significantly across different solvents. Please refer to the data table below for specific concentrations. For aqueous-based in vivo experiments, specific formulations containing co-solvents are required.
Q3: My this compound is not dissolving completely or is precipitating. What should I do?
If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process.[3] It is also critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q4: How should I prepare this compound for in vivo animal studies?
This compound is insoluble in water, so direct aqueous solutions are not feasible.[1] For in vivo administration, co-solvent formulations are necessary. Two common protocols involve using a mixture of DMSO, PEG300, Tween-80, and saline, or a mixture of DMSO and corn oil.[3] For oral administration, a homogeneous suspension can be prepared using CMC-NA.[1] Always prepare these working solutions freshly on the day of use.[3]
Q5: What are the recommended storage conditions for this compound stock solutions?
To maintain stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Solubility/Concentration | Notes |
| DMSO | 61 mg/mL (200.13 mM) | Use fresh, anhydrous DMSO for best results.[1] |
| Ethanol | 15 mg/mL[1] | - |
| Ethanol (with assistance) | 2 mg/mL (6.56 mM) | Requires ultrasonication and warming/heating to 60°C.[2] |
| Water | Insoluble | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.20 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.20 mM) | 10% DMSO, 90% Corn Oil.[3] |
| Oral Suspension | ≥ 5 mg/mL | Homogeneous suspension in Carboxymethylcellulose sodium (CMC-NA).[1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required mass of this compound powder (Molecular Weight: 304.79). For 1 mL of a 10 mM solution, you will need 3.048 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For example, add 1 mL of DMSO to 3.048 mg of this compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to one year.[1]
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol describes the preparation of 1 mL of a working solution with a final concentration of 2.5 mg/mL.
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.[3]
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.[3]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3]
-
Administration: Use this freshly prepared solution on the same day for in vivo experiments.[3]
Visual Guides: Workflows and Signaling Pathways
This compound Solution Preparation Workflow
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action: GPR142 Antagonism
This compound acts as a selective and potent antagonist of GPR142, a G-protein-coupled receptor (GPCR).[3][4] The diagram below illustrates the simplified signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of GPR142 signaling by this compound.
References
CLP-3094 Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of CLP-3094 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of the androgen receptor (AR) by targeting its binding function 3 (BF3) site.[1][2] It effectively inhibits AR transcriptional activity.[1][2] Additionally, this compound acts as a selective and potent antagonist of the G-protein coupled receptor 142 (GPR142).[1][2]
Q2: What are the recommended solvents for dissolving this compound?
The primary and most effective solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be used, although the solubility is lower compared to DMSO.[2][3] For in vivo experiments, specific formulations using a combination of solvents are recommended.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year[2] or 6 months[1] |
| -20°C | 1 month[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use
This protocol details the preparation of a 100 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO to make a 100 mg/mL solution). Note that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is crucial.[1]
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Gentle warming can also be applied.[3]
-
Once a clear solution is obtained, aliquot it into single-use sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a this compound solution suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline and mix to obtain a clear solution.[1] The solubility in this vehicle is ≥ 2.5 mg/mL.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely. | - Inadequate solvent volume.- Use of old or hydrated DMSO.- Insufficient mixing. | - Ensure the correct solvent volume is used for the desired concentration.- Use a fresh, unopened bottle of anhydrous DMSO.[1][2]- Vortex the solution for an extended period.- Use an ultrasonic bath or gentle warming to aid dissolution.[1][3] |
| Precipitation occurs upon dilution in aqueous media. | - Low solubility of this compound in aqueous solutions. | - Increase the percentage of organic solvent in the final solution if the experiment allows.- Use a surfactant like Tween-80 in the formulation for in vivo studies.[1] |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the stock solution is stored at the correct temperature (-80°C for long-term).- Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1] |
Visual Guides
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of Androgen Receptor signaling by this compound.
References
CLP-3094 stability and storage conditions.
This technical support center provides guidance on the stability and storage of CLP-3094, a potent inhibitor of the androgen receptor (AR) and a selective antagonist of GPR142. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound for long-term use?
A1: For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3][4] Some suppliers suggest that storage at 2-8°C is also possible, though the duration of stability at this temperature is not always specified.[5] To ensure maximum stability, it is recommended to keep the compound desiccated.[2]
Q2: What is the recommended procedure for preparing and storing this compound solutions?
A2: this compound is soluble in DMSO.[1][2] For stock solutions, dissolve the compound in DMSO; gentle warming or sonication may be required to achieve complete dissolution.[1] Once in solution, it is critical to store aliquots at low temperatures to prevent degradation. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods, typically up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. If you observe this, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves completely before use. To prevent this, consider preparing smaller aliquots of your stock solution to minimize the need for repeated thawing of the entire stock.
Q4: My experimental results are inconsistent. Could this be related to this compound instability?
A4: Inconsistent results can be a sign of compound degradation. Ensure that you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution from a solid that has been stored correctly. For sensitive experiments, it is good practice to qualify a new batch of the compound or stock solution to ensure its activity.
Q5: Is this compound sensitive to light or moisture?
A5: While specific data on light sensitivity is limited, it is a general best practice for all research compounds to be stored in light-protected vials (e.g., amber vials) and kept away from direct light. This compound is described as hygroscopic, meaning it can absorb moisture from the air.[1] Therefore, it is important to store the solid compound in a desiccated environment to prevent degradation.
Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.
Table 1: Storage of Solid this compound
| Storage Temperature | Duration | Additional Notes |
| -20°C | Up to 3 years[1] | Recommended for long-term storage. Store desiccated.[2] |
| 4°C | Up to 2 years[1] | |
| Room Temperature | Variable | Suitable for short-term shipping in some regions.[1][5] |
Table 2: Storage of this compound in Solution (DMSO)
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols and Methodologies
Protocol for Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO to your specific vial size.
-
Solubilization: Vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Diagrams
Experimental Workflow for Cell-Based Assays with this compound
Caption: Workflow for preparing and using this compound in cell-based experiments.
GPR142 Signaling Pathway Inhibition by this compound
This compound acts as an antagonist to GPR142, a G protein-coupled receptor. The binding of an agonist (like L-tryptophan) to GPR142 typically initiates a downstream signaling cascade. This compound blocks this initial step.
Caption: this compound antagonism of the GPR142 signaling pathway.
References
Troubleshooting CLP-3094 experimental variability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with CLP-3094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the G-protein-coupled receptor 142 (GPR142).[1][2] It also functions as a binding function 3 (BF3)-directed inhibitor of the androgen receptor (AR), inhibiting its transcriptional activity.[1] Its primary application in research is to block the signaling pathways activated by GPR142 agonists, such as L-tryptophan.[1][2]
Q2: In which types of assays is this compound typically used?
This compound is commonly used in cell-based assays to investigate the role of GPR142 in various physiological processes. These assays include:
-
Intracellular calcium concentration ([Ca2+]i) flux assays.[1]
-
Inositol phosphate (IP) accumulation assays.[1]
-
Insulin secretion assays from pancreatic islets or beta-cell lines (e.g., MIN6).[1]
-
Androgen receptor (AR) transcriptional activity assays.[1]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system:
-
AR transcriptional activity: ~4 µM[1]
-
GPR142 antagonism (mouse receptor): 0.2 µM against 200 µM L-tryptophan in an aequorin assay.[1]
-
GPR142 antagonism (human receptor): 2.3 µM against 1 mM L-tryptophan in an aequorin assay.[1]
It is crucial to determine the IC50 empirically within your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells treated with this compound.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips dispense equal volumes. Allow the plate to rest at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[3] |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently.[3] |
| Edge Effects | Increased evaporation in the outer wells of a microplate can cause variability. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[3] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase. High passage numbers can lead to phenotypic changes; it is recommended to use cells within a defined, low passage number range.[3][4] |
Issue 2: Inconsistent IC50 Values for this compound
Symptoms:
-
Significant shifts in the IC50 of this compound between experiments.
-
Difficulty in reproducing published IC50 values.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reagent Concentration | Titrate all key reagents, including the GPR142 agonist (e.g., L-tryptophan) and this compound itself, to determine their optimal concentrations for your specific cell line and assay conditions. |
| Incorrect Incubation Times | Optimize the incubation times for both cell treatment with this compound and subsequent agonist stimulation.[3] |
| Degraded Reagents | Check the expiration dates of all reagents. Store this compound and other critical components at their recommended temperatures and protect them from light if necessary.[3] |
| Variations in Cell Density | Ensure that the cell seeding density is consistent across all experiments, as this can influence the cellular response to both agonists and antagonists. |
Issue 3: High Background Signal in Negative Control Wells
Symptoms:
-
High signal in wells containing only cells and vehicle (e.g., DMSO).
-
Reduced dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of Compound or Cells | If using a fluorescence-based assay, check for autofluorescence of this compound or the cells at the excitation and emission wavelengths being used.[3] |
| Overly High Cell Seeding Density | An excessive number of cells per well can lead to non-specific signals. Reduce the number of cells seeded.[3] |
| Contamination (e.g., Mycoplasma) | Mycoplasma contamination can alter cellular physiology and affect assay results. Regularly test cell cultures for mycoplasma.[4] |
Experimental Protocols
Protocol 1: GPR142-Mediated Intracellular Calcium Flux Assay
This protocol provides a general workflow for measuring the antagonistic effect of this compound on GPR142-mediated calcium mobilization.
-
Cell Seeding:
-
Plate GPR142-expressing cells (e.g., CHO-K1 or HEK293) in a black, clear-bottom 96-well plate at a predetermined optimal density.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in an appropriate assay buffer.
-
Prepare a solution of a GPR142 agonist (e.g., L-tryptophan) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Calcium Dye Loading:
-
Remove the cell culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the GPR142 agonist to all wells except the negative controls.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced response by this compound.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Insulin Secretion Assay
This protocol outlines a method to assess the effect of this compound on agonist-induced insulin secretion from pancreatic beta-cells.
-
Cell Seeding:
-
Plate a pancreatic beta-cell line (e.g., MIN6) in a 24-well plate and culture until they reach approximately 80% confluency.
-
-
Pre-incubation:
-
Wash the cells with a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose).
-
Pre-incubate the cells in the low-glucose buffer for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Replace the pre-incubation buffer with fresh low-glucose buffer containing various concentrations of this compound or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add a GPR142 agonist (e.g., L-tryptophan) and/or a high concentration of glucose (e.g., 16.7 mM) to stimulate insulin secretion.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or HTRF kit.
-
Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.
-
Visualizations
Caption: GPR142 signaling pathway and point of inhibition by this compound.
Caption: A logical workflow for troubleshooting experimental variability.
Caption: General experimental workflow for a cell-based antagonism assay.
References
Optimizing CLP-3094 Concentration for Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CLP-3094 for cell culture experiments. This compound is a potent antagonist of the G protein-coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR).[1] Proper concentration optimization is critical to ensure maximal desired effects while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a selective and potent antagonist of GPR142, a receptor highly expressed in pancreatic β-cells and immune cells.[2] Additionally, it acts as an inhibitor of the androgen receptor's (AR) transcriptional activity.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Based on available data, a starting concentration in the range of 0.1 µM to 5 µM is recommended. The half-maximal inhibitory concentration (IC50) for GPR142 antagonism has been reported as 0.2 µM for the mouse receptor and 2.3 µM for the human receptor.[1] The IC50 for inhibition of AR transcriptional activity is approximately 4 µM.[1] One study successfully used 0.7 µM of this compound for 48 hours in MIN6 cells.[1] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the experimental goals. A common incubation period is 24 to 72 hours. A previously reported study used a 48-hour incubation period.[1] It is advisable to perform a time-course experiment in conjunction with a dose-response experiment to determine the optimal incubation time for your specific cell line and assay.
Q4: Is this compound cytotoxic?
A4: While specific cytotoxicity data across a wide range of cell lines is limited, it is crucial to assume that this compound, like many small molecule inhibitors, may exhibit cytotoxic effects at higher concentrations. Therefore, a cell viability or cytotoxicity assay is essential to determine the optimal, non-toxic working concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low. | Gradually increase the concentration of this compound in your experiment. We recommend a dose-response experiment starting from 0.1 µM up to 10 µM or higher, depending on the expected potency. |
| Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 24h, 48h, 72h) can help identify the optimal duration for observing the desired effect. | |
| Cell line does not express GPR142 or AR at sufficient levels. | Verify the expression of GPR142 and/or AR in your cell line of interest using techniques such as qPCR, western blotting, or immunofluorescence. | |
| High levels of cell death or morphological changes | Concentration is too high, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT, resazurin, or LDH release assay) to determine the cytotoxic threshold of this compound for your specific cell line. Use a concentration well below the toxic level for your functional assays. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (solvent only) in your experiments. | |
| Inconsistent or variable results | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells and plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Reagent instability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations. |
Data Presentation
Summary of Quantitative Data for this compound
| Parameter | Cell Line | Value | Description | Reference |
| GPR142 Antagonism (IC50) | CHO-K1 (expressing mouse GPR142) | 0.2 µM | Inhibition of L-tryptophan-induced increase in intracellular Ca2+ | [1] |
| HEK293 (expressing human GPR142) | 2.3 µM | Inhibition of L-tryptophan-induced accumulation of inositol phosphates | [1] | |
| AR Transcriptional Inhibition (IC50) | LNCaP | 4 µM | Inhibition of AR transcriptional activity | [1] |
| Effective Concentration | MIN6 | 0.7 µM | Inhibition of palmitic acid-increased expression of PDX-1, NKX6.1, and MAFA after 48h | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Resazurin-Based Cell Viability Assay
This protocol provides a method to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 0.01 µM to 100 µM.
-
Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).
-
Include a "vehicle control" (medium with solvent only) and a "no-treatment control" (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the concentration range that does not significantly reduce cell viability. This will be your optimal working concentration range for subsequent functional assays.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound antagonizes the GPR142 signaling pathway.
References
CLP-3094 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CLP-3094. The information is designed to help anticipate, identify, and mitigate issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
A1: this compound is known to act on at least two distinct targets. It is an inhibitor of the androgen receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142)[1].
Q2: What are the reported potencies of this compound for its known targets?
A2: The inhibitory concentration (IC50) of this compound for androgen receptor transcriptional activity is 4 μM. For GPR142, the IC50 values are 0.2 μM for the mouse receptor and 2.3 μM for the human receptor, as determined by an aequorin assay[1].
Q3: Are there any known off-target effects of this compound reported in the literature?
A3: Currently, specific, experimentally confirmed off-target interactions of this compound, beyond its effects on the androgen receptor and GPR142, are not extensively documented in publicly available literature. However, like many small molecules, it has the potential to interact with other proteins, particularly at higher concentrations.
Q4: What kind of off-target effects could be anticipated from a molecule like this compound?
A4: Given its chemical structure and known targets, potential off-target effects could arise from interactions with other nuclear hormone receptors structurally related to AR, or other GPCRs with ligand-binding pockets that can accommodate this compound. Kinases are also common off-targets for small molecule inhibitors[2].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Inconsistent or unexpected phenotypic results in cellular assays.
-
Problem: You observe a cellular phenotype that does not align with the known functions of the androgen receptor or GPR142.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: A classic pharmacological approach. The potency of this compound in eliciting the observed phenotype should correlate with its potency for either AR or GPR142 inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Employ another inhibitor with a different chemical scaffold that targets either AR or GPR142. If this second compound does not produce the same phenotype, it strengthens the possibility of a this compound-specific off-target effect.
-
Rescue Experiment: If technically feasible, overexpress the intended target (AR or GPR142) in your cell system. If the phenotype is not reversed or mitigated, it suggests the involvement of other targets.
-
Issue 2: Cellular toxicity observed at or near the effective concentration.
-
Problem: this compound induces cell death or stress at concentrations required to see the desired on-target effect.
-
Troubleshooting Steps:
-
Counter-Screening: Test this compound in a cell line that does not express the intended target (AR or GPR142). If toxicity persists, it is likely due to off-target effects.
-
Broad Kinase Profiling: Many small molecule inhibitors exhibit off-target effects on kinases, some of which are involved in cell viability pathways. A kinome scan can identify such interactions. The Kinobeads assay is a suitable method for this (see Experimental Protocols).
-
Toxicity Target Panel: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Quantitative Data Summary
| Target | Species | Assay Type | Metric | Value | Reference |
| Androgen Receptor (AR) | Not Specified | Transcriptional Activity | IC50 | 4 μM | [1] |
| GPR142 | Mouse | Aequorin Assay | IC50 | 0.2 μM | [1] |
| GPR142 | Human | Aequorin Assay | IC50 | 2.3 μM | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways of this compound's targets.
Caption: Classical Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Caption: GPR142 signaling pathway via Gq coupling and antagonism by this compound.
Experimental Workflows
The following workflows outline key experiments for assessing on-target and off-target effects.
Caption: Workflow for the Aequorin-based assay to measure GPR142 antagonism.
Caption: Workflow for identifying off-target kinases using the Kinobeads assay.
Detailed Experimental Protocols
Aequorin Assay for GPR142 Antagonism
This protocol is adapted from standard procedures for measuring GPCR-mediated calcium mobilization.
-
Objective: To quantify the inhibitory effect of this compound on GPR142 activation.
-
Methodology:
-
Cell Preparation: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing human or mouse GPR142 and the photoprotein aequorin[3]. Seed cells into a 96- or 384-well white, opaque-bottom plate and culture overnight.
-
Coelenterazine Loading: On the day of the assay, wash the cells and incubate them with a loading buffer containing coelenterazine-h (typically 5 µM) for 2-4 hours at 37°C in the dark. Coelenterazine is the substrate for aequorin.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a luminometer equipped with an injection system. Inject a solution of a GPR142 agonist (e.g., L-tryptophan) at a concentration that elicits a submaximal response (e.g., EC80). Immediately measure the luminescent signal generated by the aequorin-calcium interaction for 30-60 seconds.
-
Data Analysis: The luminescence signal is proportional to the intracellular calcium concentration. Plot the agonist-induced luminescence against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Kinobeads Assay for Off-Target Kinase Profiling
This protocol provides a general framework for identifying kinase off-targets.
-
Objective: To identify unintended kinase targets of this compound in a competitive binding format.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue to preserve kinase activity[3].
-
Compound Incubation: Incubate aliquots of the cell lysate with a range of concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) to allow binding to target and off-target proteins.
-
Affinity Purification: Add Kinobeads, which are sepharose beads derivatized with a cocktail of broad-spectrum kinase inhibitors, to the lysates. These beads will bind kinases that are not inhibited by this compound[4][5].
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is an off-target of this compound.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to a suspected off-target protein in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are stabilized and will denature and aggregate at a higher temperature than unbound proteins[6][7].
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the specific protein of interest remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates direct target engagement[8].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. angioproteomie.com [angioproteomie.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
Preventing CLP-3094 precipitation in media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of CLP-3094 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a dual inhibitor, targeting both the androgen receptor (AR) and G-protein coupled receptor 142 (GPR142).[1][2][3] As a potent inhibitor of the androgen receptor's binding function 3 (BF3) site, it blocks AR transcriptional activity.[2][3] Additionally, this compound acts as a selective antagonist of GPR142.[1][3]
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Aqueous Solubility: this compound is sparingly soluble in water.[2] When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of cell culture media, the concentration may exceed its solubility limit, causing it to precipitate.
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of compounds compared to their solubility in a simpler buffer like PBS.[4]
-
Improper Dilution Technique: Adding a concentrated stock solution directly and rapidly to the full volume of media can cause localized high concentrations, leading to precipitation before the compound has a chance to disperse.
-
Temperature and pH Shifts: Adding a room temperature or cold stock solution to warm media can cause a temperature shock, affecting solubility. Similarly, the pH of the media can influence the solubility of pH-sensitive compounds.[4]
-
Interaction with Media Components: this compound may interact with components in the media, such as proteins and amino acids present in serum, leading to the formation of insoluble complexes.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy immediately or over time.
-
Visible Particles: You might observe fine, crystalline particles suspended in the medium or settled at the bottom of the culture vessel.
-
Film Formation: A thin film may be visible on the surface of the medium or at the bottom of the well.
It is crucial to differentiate compound precipitation from microbial contamination, which often presents as uniform turbidity and may be accompanied by a color change in the medium.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this troubleshooting guide:
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Exceeded solubility limit. | - Decrease the final concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocol section). |
| Improper dilution technique. | - Add the stock solution dropwise while gently swirling the media. - Prepare an intermediate dilution in a small volume of media before adding it to the final volume. | |
| Precipitate forms over time in the incubator. | Temperature-dependent solubility. | - Pre-warm the media to 37°C before adding the this compound stock solution. - Ensure the incubator temperature is stable. |
| Interaction with media components. | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. - If using serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows. | |
| Compound instability. | - Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media. |
Quantitative Data Summary
The following table summarizes the known solubility and potency of this compound. It is recommended that researchers determine the empirical solubility in their specific cell culture medium using the protocol provided below and expand this table with their findings.
| Parameter | Value | Solvent/Conditions | Source |
| IC₅₀ (AR Transcriptional Activity) | 4 µM | Cell-based assay | [1][3] |
| IC₅₀ (GPR142 Antagonism - human) | 2.3 µM | Against 1 mM L-tryptophan in HEK293 cells | [1][3] |
| IC₅₀ (GPR142 Antagonism - mouse) | 0.2 µM | Against 200 µM L-tryptophan in CHO-K1 cells | [1][3] |
| Solubility in DMSO | 61 mg/mL (~200 mM) | Fresh, anhydrous DMSO | [2] |
| Solubility in Ethanol | 15 mg/mL | [2] | |
| Solubility in Water | Insoluble | [2] | |
| Solubility in Cell Culture Medium (e.g., DMEM + 10% FBS) | To be determined by the user | User-defined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.[1]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a microscope
Procedure:
-
Prepare a Dilution Series: Prepare a series of 2-fold dilutions of the this compound stock solution in your cell culture medium. For example, in a 96-well plate, add 100 µL of media to each well. In the first well, add a calculated amount of stock solution to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells and ideally below 0.5%. Then, transfer 100 µL from the first well to the second, mix, and continue the serial dilution across the plate.
-
Include Controls:
-
Negative Control: Medium with the same final concentration of DMSO as the test wells.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24-48 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully inspect each well under a microscope for the presence of crystals or amorphous precipitate.
-
Turbidity Measurement (Optional): Measure the absorbance of each well at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration of this compound that does not show any visible precipitate or a significant increase in turbidity is considered the maximum soluble concentration under your experimental conditions.
Signaling Pathways and Experimental Workflows
Androgen Receptor (AR) Signaling Pathway
The binding of androgens like testosterone or dihydrotestosterone (DHT) to the androgen receptor in the cytoplasm triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in cell proliferation and survival. This compound inhibits this process by targeting the BF3 site of the AR.
Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.
GPR142 Signaling Pathway
GPR142 is a G-protein coupled receptor that, upon activation by its endogenous ligand L-tryptophan, can couple to Gq and Gi proteins.[5][6] Gq activation leads to the production of inositol triphosphate (IP3), which in turn stimulates the release of intracellular calcium.[7] Both Gq and Gi pathways can lead to the phosphorylation of ERK.[5][7] this compound acts as an antagonist, blocking the activation of this receptor.
Caption: GPR142 signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CLP-3094 In Vivo Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of CLP-3094, a GPR142 antagonist. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for formulating this compound for in vivo studies?
A1: For initial studies, particularly for intraperitoneal (i.p.) injection, two vehicle formulations have been suggested by commercial suppliers. The choice between them may depend on the specific animal model and experimental goals. A formulation for oral administration as a suspension has also been proposed.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is known to be soluble in DMSO (up to 45 mg/mL) and ethanol, but it is insoluble in water.[1][2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q3: How should this compound solutions be prepared and stored?
A3: It is recommended to first prepare a stock solution in DMSO.[2] For in vivo experiments, the final working solution should be prepared fresh on the same day of use to ensure stability and prevent precipitation.[3] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2]
Q4: Has this compound been used in animal models in published studies?
A4: Yes, this compound has been used in a collagen antibody-induced arthritis (CAIA) mouse model. In this study, this compound was administered daily via intraperitoneal injection at doses of 30 and 100 mg/kg.[3] While the study demonstrated a dose-dependent reduction in arthritis scores, the specific vehicle composition used was not detailed in the available literature.
Data Presentation: this compound Formulation and Solubility
Table 1: Suggested In Vivo Formulations for this compound
| Formulation Component | Vehicle 1 (for i.p. injection) | Vehicle 2 (for i.p. injection) | Vehicle 3 (for oral administration) |
| Solvent/Excipient | 10% DMSO | 10% DMSO | CMC-Na |
| 40% PEG300 | 90% Corn Oil | ||
| 5% Tween-80 | |||
| 45% Saline | |||
| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 5 mg/mL (as a suspension)[1] |
| Appearance | Clear solution[3] | Clear solution[3] | Homogeneous suspension[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | up to 45 mg/mL[2] | Use of fresh, anhydrous DMSO is critical for maximum solubility.[1][2] |
| Ethanol | 15 mg/mL[1] | |
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection (Based on Vehicle 1)
-
Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication can be used to aid dissolution.[3]
-
Prepare the Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent mixture by combining PEG300 and Tween-80.
-
Prepare the Final Formulation:
-
Start with the saline solution (45% of the final volume).
-
Slowly add the PEG300/Tween-80 mixture while vortexing.
-
Finally, add the this compound DMSO stock solution to achieve the desired final concentration and a final DMSO concentration of 10%. Vortex thoroughly until a clear solution is obtained.
-
-
Administration: Administer the freshly prepared solution to the experimental animals via intraperitoneal injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution (Saline) | This compound is poorly soluble in water. The order of solvent addition is critical. | Ensure that the DMSO stock is added to the co-solvent/saline mixture, not the other way around. Maintain constant vortexing during the addition. If precipitation persists, consider increasing the proportion of organic co-solvents or reducing the final concentration. |
| Phase separation or cloudiness in the final formulation | Incomplete dissolution or incompatibility of components. | Use gentle heating and/or sonication to aid dissolution.[3] Ensure all components are at room temperature before mixing. |
| Adverse reaction in animals (e.g., irritation, sluggishness) | The vehicle itself may have toxic effects, especially with high concentrations of DMSO or Tween-80. | If adverse effects are observed, consider reducing the concentration of DMSO in the final formulation (a maximum of 2% is recommended for sensitive animals).[3] Alternatively, evaluate the corn oil-based formulation (Vehicle 2), which may be better tolerated. |
| Inconsistent experimental results | Instability of the formulation or inaccurate dosing. | Always prepare the working solution fresh on the day of the experiment.[3] Ensure the formulation is homogeneous before each injection, especially if it is a suspension. |
Visualizations
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Decision tree for troubleshooting this compound formulation problems.
References
CLP-3094 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with CLP-3094. This compound is a dual-function molecule, acting as a potent antagonist of the G-protein-coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR) transcriptional activity.[1][2] This dual nature can lead to complex biological effects that may be unexpected.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound has two well-characterized primary targets:
-
GPR142 Antagonist: It selectively and potently antagonizes GPR142, a receptor highly expressed in pancreatic β-cells and immune cells.[3]
-
Androgen Receptor (AR) Inhibitor: It inhibits the transcriptional activity of the androgen receptor by targeting the binding function 3 (BF3) site.[1][2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental system. Below is a summary of reported values:
| Target | Assay System | Species | Ligand/Stimulus | IC50 |
| GPR142 | Aequorin Assay (intracellular Ca2+) | Mouse | 200 µM L-tryptophan | 0.2 µM |
| GPR142 | Aequorin Assay (intracellular Ca2+) | Human | 1 mM L-tryptophan | 2.3 µM |
| Androgen Receptor | eGFP Transcriptional Assay | Human (LNCaP cells) | Not Specified | 4 µM |
Q3: In which solvents can I dissolve this compound?
This compound is soluble in DMSO at a concentration of 61 mg/mL (200.13 mM).[2] For in vivo studies, specific formulations are recommended. For example, a clear solution can be achieved at ≥ 2.5 mg/mL using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to use fresh, moisture-free DMSO for initial stock preparation as absorbed moisture can reduce solubility.[2]
Troubleshooting Guide for Unexpected Results
Scenario 1: Weaker than expected inhibition of the target pathway.
Question: I am using this compound to inhibit GPR142-mediated calcium signaling, but I am seeing a weaker effect than the published IC50 values suggest. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Precipitation: this compound may have precipitated out of your media or buffer.
-
Solution: Visually inspect your stock and working solutions for any precipitate. If precipitation is observed, gentle heating and/or sonication can be used to redissolve the compound.[1] Always prepare fresh working solutions from a clear stock solution for each experiment.
-
-
Ligand Concentration: The potency of a competitive antagonist like this compound is dependent on the concentration of the agonist (e.g., L-tryptophan) used.
-
Solution: Verify the concentration of the GPR142 agonist in your assay. The IC50 of this compound is higher when a higher concentration of L-tryptophan is used.[1] Consider performing a dose-response curve with your specific agonist concentration to determine the apparent IC50 in your system.
-
-
Cell Type-Specific Expression: The expression level of GPR142 can vary significantly between cell lines.
-
Solution: Confirm the expression of GPR142 in your cell line using qPCR or western blotting. If expression is low, consider using a cell line known to have high GPR142 expression, such as CHO-K1 or HEK293 cells engineered to overexpress the receptor.[1]
-
Scenario 2: Unexpected off-target effects observed.
Question: I am using this compound to study its effects on insulin secretion. However, I am observing changes in the expression of genes regulated by the androgen receptor. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Dual-Target Activity: this compound is a known inhibitor of the androgen receptor with an IC50 of 4 µM.[1] If your experimental system expresses AR, you may observe effects related to the inhibition of this pathway.
-
Solution:
-
Check for AR Expression: Determine if your cells express the androgen receptor.
-
Dose-Response Analysis: Perform a dose-response experiment. The effects on GPR142 (e.g., inhibition of L-tryptophan-induced insulin secretion) should occur at a lower concentration range than the effects on AR-mediated transcription.
-
Use AR-Negative Controls: If possible, use a cell line that does not express the androgen receptor to isolate the GPR142-specific effects.
-
-
Experimental Protocols
Calcium Flux Assay (Aequorin Assay)
This protocol is adapted from methods used to characterize GPR142 antagonists.[1]
-
Cell Culture: Culture CHO-K1 cells stably expressing GPR142 and aequorin in a suitable growth medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Coelenterazine Loading: Incubate the cells with coelenterazine (aequorin substrate) in a serum-free medium for 2-4 hours in the dark.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a luminometer equipped with an injection system. Inject the GPR142 agonist (e.g., L-tryptophan) and immediately measure the luminescence signal, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced signal for each concentration of this compound and determine the IC50 value.
Androgen Receptor Transcriptional Activity Assay (Reporter Assay)
This protocol is based on common reporter gene assays used to assess AR activity.[4]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP, which endogenously expresses AR, or HEK293) in an appropriate medium. If using a cell line with low or no endogenous AR, co-transfect with an AR expression plasmid and a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or eGFP).
-
Cell Plating: Seed the transfected cells in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add an AR agonist (e.g., dihydrotestosterone, DHT) to stimulate AR transcriptional activity.
-
Reporter Gene Measurement: After a suitable incubation period (e.g., 24-48 hours), measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence after adding the substrate. For eGFP, measure fluorescence.
-
Data Analysis: Normalize the reporter gene signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the percent inhibition of the DHT-induced signal for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways targeted by this compound and a general troubleshooting workflow.
References
CLP-3094 quality control and purity assessment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective experimental use of CLP-3094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor with dual activity. It acts as a potent inhibitor of the Androgen Receptor (AR) by targeting the binding function 3 (BF3) site.[1] Additionally, it is a selective and potent antagonist of the G-protein coupled receptor 142 (GPR142).[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[3] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. The powdered form should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the expected purity of this compound?
A4: Commercially available this compound is typically supplied at a high purity, often exceeding 95%. For instance, some batches have reported purities as high as 99.79%.[1] It is essential to verify the purity of each batch using appropriate analytical methods as outlined in the Quality Control and Purity Assessment section.
Troubleshooting Guides
Issue 1: Low or No Biological Activity in Cell-Based Assays
-
Question: I am not observing the expected inhibitory effect of this compound on my cells. What could be the cause?
-
Answer:
-
Improper Storage or Handling: Confirm that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Incorrect Concentration: Ensure that the final concentration of this compound in your assay is appropriate. The reported IC50 for AR transcriptional activity is 4 μM, while for GPR142 it is 0.2 μM for the mouse receptor and 2.3 μM for the human receptor.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Solubility Issues: this compound has poor solubility in aqueous solutions.[1] When preparing working solutions, ensure that the compound is fully dissolved and does not precipitate. The use of a small percentage of DMSO in the final culture medium is common, but it's crucial to have a vehicle control to account for any solvent effects.
-
Cell Line Health: Ensure that your cells are healthy and in the logarithmic growth phase. High cell passage numbers can sometimes lead to altered receptor expression or signaling.[4]
-
Issue 2: High Variability Between Experimental Replicates
-
Question: My experimental results with this compound show significant variability between wells. How can I improve the consistency?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to variability. Ensure a single-cell suspension before seeding and consider allowing the plate to sit at room temperature for a short period before incubation to promote even settling.[5]
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate techniques, such as reverse pipetting for viscous solutions, to ensure accurate dispensing of both cells and compounds.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5]
-
Issue 3: Unexpected Off-Target Effects
-
Question: I am observing cellular effects that are not consistent with the known targets of this compound. What should I do?
-
Answer:
-
Compound Concentration: High concentrations of any small molecule inhibitor can lead to off-target effects.[6] Use the lowest effective concentration possible.
-
Negative Controls: To confirm that the observed effect is due to the inhibition of the intended target, consider using a negative control. This could involve a structurally similar but inactive analog of this compound if available.[6]
-
Cross-Reactivity: In the context of AR inhibition, if your cell line expresses other steroid receptors, consider including antagonists for those receptors to rule out off-target effects.[5]
-
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of this compound. The following tables summarize key specifications and provide detailed protocols for in-house verification.
Quantitative Data Summary
| Parameter | Specification/Value |
| Appearance | Off-white to light yellow solid[3] |
| Molecular Formula | C15H13ClN2OS[3] |
| Molecular Weight | 304.79 g/mol [3] |
| Purity (Typical) | ≥95% (often >99%)[1] |
| Solubility | DMSO: ≥100 mg/mL (328.09 mM)[3]Ethanol: 15 mg/mL[1]Water: Insoluble[1] |
| Storage | Powder: -20°C for 3 yearsIn Solvent: -80°C for 6 months, -20°C for 1 month[3] |
| IC50 Values | AR Transcriptional Activity: 4 μMGPR142 (mouse): 0.2 μM (against 200 μM L-tryptophan)GPR142 (human): 2.3 μM (against 1 mM L-tryptophan)[3] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
2. Nuclear Magnetic Resonance (¹H NMR) for Identity and Purity Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and assessing its purity.[7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d6.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Analysis:
-
Identity: Compare the obtained spectrum with a reference spectrum of this compound to confirm the presence of characteristic peaks and their chemical shifts.
-
Purity: Integrate the peaks corresponding to this compound and any visible impurity peaks. The presence of residual solvents (e.g., DMSO) should also be noted. For quantitative purity assessment, a known internal standard can be used.[8]
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of Androgen Receptor (AR) Signaling
This compound inhibits the transcriptional activity of the Androgen Receptor by targeting its binding function 3 (BF3) site. This prevents the proper conformational changes required for receptor activation and subsequent gene transcription.
Caption: this compound inhibits AR signaling by preventing receptor activation.
This compound Antagonism of GPR142 Signaling
This compound acts as an antagonist at the GPR142 receptor, a Gq-coupled GPCR. By blocking the receptor, this compound prevents the downstream signaling cascade that is normally initiated by agonists like L-tryptophan.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
CLP-3094: A Profile of a GPR142 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of CLP-3094, a selective and potent antagonist of the G protein-coupled receptor 142 (GPR142). Due to a scarcity of publicly available data on other GPR142 antagonists, this document will focus on the pharmacological and experimental profile of this compound as a representative compound for this target class. We will delve into its performance based on available experimental data, provide detailed methodologies for key experiments, and visualize relevant biological pathways.
This compound: Performance and Characteristics
This compound has been identified as a dual-activity molecule, functioning as both an androgen receptor (AR) inhibitor and a GPR142 antagonist.[1] For the purpose of this guide, we will focus on its GPR142 antagonist properties.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound on GPR142 has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its activity against both human and mouse orthologs of the receptor.
| Parameter | Species | IC50 | Assay Conditions |
| GPR142 Antagonism | Human | 2.3 µM | Against 1 mM L-tryptophan in an aequorin assay[1] |
| GPR142 Antagonism | Mouse | 0.2 µM | Against 200 µM L-tryptophan in an aequorin assay[1] |
| Androgen Receptor Transcriptional Activity | - | 4 µM | -[1] |
GPR142 Signaling Pathway
GPR142 is a Class A G protein-coupled receptor (GPCR) that is primarily coupled to the Gαq signaling pathway.[2] Upon activation by its endogenous agonists, such as L-tryptophan, GPR142 initiates a signaling cascade that leads to an increase in intracellular calcium levels. There is also evidence suggesting potential coupling to Gαi, which would lead to a decrease in intracellular cyclic AMP (cAMP).[2]
The antagonism of GPR142 by compounds like this compound blocks the initiation of this signaling cascade. This is typically measured by a reduction in the agonist-induced intracellular calcium mobilization or the accumulation of downstream signaling molecules like inositol phosphates.
Experimental Methodologies
The characterization of GPR142 antagonists like this compound relies on specific in vitro assays to determine their potency and selectivity. The two primary assays mentioned in the literature for this compound are the aequorin assay and the inositol phosphate accumulation assay.
Aequorin Assay for GPR142 Antagonism
This assay measures changes in intracellular calcium concentration upon GPCR activation.
Principle: Cells expressing the target receptor (GPR142) are also engineered to express aequorin, a photoprotein that emits light in the presence of Ca²⁺. When an agonist activates the Gαq-coupled GPR142, it triggers the release of intracellular Ca²⁺, leading to a luminescent signal from aequorin. An antagonist will inhibit this agonist-induced light emission.
Workflow:
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of the Gαq signaling pathway activation.
Principle: Activation of the Gαq pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be quantified, often using methods like Scintillation Proximity Assay (SPA) or Homogeneous Time-Resolved Fluorescence (HTRF). An antagonist will reduce the agonist-stimulated accumulation of IP1.
Workflow:
In Vivo Studies
In vivo evaluation of this compound has been conducted in a mouse model of collagen-induced arthritis. Daily intraperitoneal administration of this compound at doses of 30 and 100 mg/kg resulted in a significant reduction in the severity of arthritis scores compared to vehicle-treated mice.
Conclusion and Future Directions
This compound is a well-characterized GPR142 antagonist with demonstrated in vitro potency and in vivo efficacy in a preclinical model of inflammatory disease. The experimental protocols described provide a robust framework for the identification and characterization of novel GPR142 antagonists.
The significant research focus on GPR142 agonists for metabolic diseases suggests that the development of antagonists has been less of a priority in the public domain. As more research into the role of GPR142 in other physiological and pathological processes emerges, it is anticipated that more diverse GPR142 antagonists will be developed and characterized. This will enable comprehensive comparative studies and a deeper understanding of the therapeutic potential of targeting this receptor. Researchers are encouraged to report their findings on novel GPR142 antagonists to build a more complete picture of the structure-activity relationships and pharmacological profiles within this class of compounds.
References
A Comparative Guide to Androgen Receptor Inhibitors: CLP-3094, Enzalutamide, and Apalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel androgen receptor (AR) inhibitor CLP-3094 with the established second-generation antiandrogens, enzalutamide and apalutamide. The information presented is intended to support research and development efforts in the field of prostate cancer therapeutics.
Introduction
Enzalutamide and apalutamide are potent, nonsteroidal antiandrogen agents widely used in the treatment of prostate cancer. They function by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the androgen receptor, thereby preventing its nuclear translocation and subsequent transcriptional activity. This compound represents a newer class of AR inhibitor with a distinct mechanism of action, targeting the Binding Function 3 (BF3) domain of the AR. Additionally, this compound exhibits antagonist activity at the G-protein coupled receptor 142 (GPR142). This dual functionality may offer a unique therapeutic profile.
Mechanism of Action
Enzalutamide and Apalutamide: These agents are pure androgen receptor antagonists.[1] Their primary mechanism involves high-affinity binding to the LBD of the AR, which competitively inhibits the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1] This blockade prevents the conformational changes required for AR activation, nuclear translocation, and the subsequent recruitment of coactivators, ultimately leading to the inhibition of AR-mediated gene transcription and prostate cancer cell proliferation.
This compound: This compound possesses a dual mechanism of action. As an AR inhibitor, it uniquely targets the BF3 domain, a site distinct from the LBD.[2][3] The BF3 domain is implicated in the interaction with co-chaperones and modulating AR transcriptional activity.[3] By binding to the BF3 site, this compound is thought to allosterically modulate the AR's function, leading to the inhibition of its transcriptional activity. Concurrently, this compound acts as a selective and potent antagonist of GPR142, a receptor whose role in cancer is an active area of investigation.[2][4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, enzalutamide, and apalutamide. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data has been compiled from various sources. Experimental conditions can vary between studies, which may influence the reported values.
Table 1: In Vitro Androgen Receptor (AR) and GPR142 Inhibitory Activity
| Compound | Target | Assay | Cell Line/System | IC50 | Citation |
| This compound | AR Transcriptional Activity | - | - | 4 µM | [2] |
| GPR142 (human) | Aequorin Assay | CHO-K1 | 2.3 µM (against 1 mM L-tryptophan) | [2][4][5] | |
| GPR142 (mouse) | Aequorin Assay | CHO-K1 | 0.2 µM (against 200 µM L-tryptophan) | [2] | |
| Enzalutamide | AR Transcriptional Activity | Luciferase Reporter Assay | LNCaP | ~5.6 µM | [6] |
| Apalutamide | AR Transcriptional Activity | - | - | - | - |
Note: IC50 values for enzalutamide and apalutamide can vary significantly depending on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of AR Inhibitors.
Caption: AR Competitive Binding Assay Workflow.
References
- 1. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. -CLP 3094 - Focus Biomolecules [mayflowerbio.com]
- 6. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CLP-3094 and Other Androgen Receptor Inhibitors for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of CLP-3094, a novel Androgen Receptor (AR) inhibitor targeting the Binding Function 3 (BF3) site, with established AR inhibitors that act on the Ligand-Binding Domain (LBD). This document is intended to serve as a resource for researchers in the fields of oncology and drug development, offering a side-by-side look at preclinical efficacy data and the methodologies used to obtain them.
Introduction to Androgen Receptor Inhibition Strategies
The Androgen Receptor is a critical driver of prostate cancer progression. For decades, the primary strategy for inhibiting AR activity has been to target its Ligand-Binding Domain (LBD), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). First-generation LBD inhibitors include bicalutamide, while second-generation agents such as enzalutamide, apalutamide, and darolutamide offer improved affinity and efficacy.
A newer approach to AR inhibition involves targeting allosteric sites outside of the LBD. This compound is a potent inhibitor that binds to the Binding Function 3 (BF3) site on the AR.[1] This alternative mechanism of action holds the potential to overcome resistance mechanisms that can emerge with LBD-targeted therapies.
Comparative Efficacy of AR Inhibitors
The following tables summarize the in vitro efficacy of this compound and other prominent AR inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. It is important to note that these values are compiled from various studies and were not all determined in head-to-head experiments under identical conditions, which can influence the results.
Table 1: Inhibition of AR Transcriptional Activity
| Compound | Target Site | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound | BF3 | LNCaP | eGFP Reporter | 4 | [1] |
| VPC-13566 | BF3 | LNCaP | eGFP Reporter | 0.05 | [2] |
| Enzalutamide | LBD | LNCaP | eGFP Reporter | 0.19 | [2] |
| Enzalutamide | LBD | LNCaP | PSA-luciferase | 0.12 ± 0.04 | [3] |
| Bicalutamide | LBD | LNCaP | PSA-luciferase | 0.15 ± 0.10 | [3] |
| Apalutamide | LBD | LNCaP (T877A mutant) | PSA-luciferase | 4.42 ± 1.57 | [3] |
| Darolutamide | LBD | VCaP | Cell Proliferation | ~0.5 (low conc.) | [4] |
Note: The data for VPC-13566, another BF3 inhibitor, is included to provide a more direct comparison with an LBD inhibitor (enzalutamide) from the same study.
Table 2: Inhibition of Prostate Cancer Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| VPC-13566 | LNCaP | MTS Assay | 0.15 | [2] |
| VPC-13566 | MR49F (Enzalutamide-resistant) | MTS Assay | 0.07 | [2] |
| Enzalutamide | C4-2B | Cell Viability | 18 to 53-fold less potent than novel hybrid inhibitors | [5] |
| Bicalutamide | LNCaP | Cell Viability | ~10 (approximated) | [6] |
| Apalutamide | LNCaP | MTT Assay | Not explicitly stated, but showed dose-dependent inhibition | [7] |
| Darolutamide | LNCaP AR F877L KI | Cytotoxicity Assay | >10 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key assays used to evaluate the efficacy of AR inhibitors.
Androgen Receptor Transcriptional Activity Assay (Luciferase/eGFP Reporter)
This assay measures the ability of a compound to inhibit the AR's function as a transcription factor.
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media. The cells are then transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or enhanced Green Fluorescent Protein - eGFP) under the control of an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) in the presence of an AR agonist (e.g., DHT or a synthetic androgen like R1881) to stimulate AR transcriptional activity.
-
Reporter Gene Measurement: After a set incubation period (e.g., 24-48 hours), the expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For eGFP, fluorescence is measured using a fluorometer or fluorescence microscope.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., cells treated with agonist only). The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation/Viability Assay (MTT/MTS)
This assay determines the effect of an inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the AR inhibitor for a specified duration (e.g., 72 hours).
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Androgen Receptor signaling pathway and points of inhibition.
Caption: Workflow for key in vitro efficacy assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Androgen Receptor Inhibitors Outperform Enzalutamide and EPI-001 in in vitro Models of Prostate Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating GPR142 Blockade: A Comparative Analysis of CLP-3094 and Genetic Knockdown
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of GPR142 as a therapeutic target, comparing the pharmacological antagonist CLP-3094 with genetic knockdown approaches.
This guide provides an objective comparison of experimental data obtained through pharmacological inhibition of the G-protein coupled receptor 142 (GPR142) with this compound and genetic knockdown of the Gpr142 gene. The data presented herein supports the validation of GPR142 as a key regulator of insulin secretion.
Executive Summary
GPR142, a Gαq-coupled receptor activated by the amino acid L-tryptophan, has emerged as a promising target for modulating insulin secretion. This guide compares the effects of a selective small molecule antagonist, this compound, with the effects of genetic knockdown of GPR142. Both approaches demonstrate a significant reduction in agonist-induced cellular responses and insulin secretion, providing strong evidence for the on-target effects of this compound and validating GPR142's role in pancreatic β-cell function. While direct quantitative comparisons of this compound's potency in insulin secretion assays are not publicly available, the qualitative data strongly aligns with the outcomes of genetic ablation.
Data Presentation
The following tables summarize the key quantitative findings from studies utilizing either this compound or genetic knockdown of GPR142.
Table 1: Effect of this compound on GPR142-mediated Cellular Responses
| Assay | Cell Line | Ligand | This compound IC50 (Human Receptor) | This compound IC50 (Mouse Receptor) |
| Intracellular Ca2+ Mobilization (Aequorin Assay) | CHO-K1 expressing GPR142 | 1 mM L-tryptophan | 2.3 µM | 0.2 µM (against 200 µM L-tryptophan) |
| Inositol Monophosphate Accumulation | HEK293 expressing GPR142 | L-tryptophan | Data not specified | Data not specified |
| Androgen Receptor (AR) Transcriptional Activity | - | - | 4 µM | - |
Data sourced from publicly available information.
Table 2: Comparison of Insulin Secretion Inhibition by this compound and GPR142 Knockdown
| Method | Model | Condition | Outcome |
| Pharmacological Inhibition | Isolated pancreatic islets | L-tryptophan or GPR142 agonist stimulation | Inhibition of insulin secretion |
| Genetic Knockdown | Isolated islets from Gpr142-KD mice | 16.7 mM Glucose + GPR142 Agonist | Abolished modulatory effect of GPR142 activation on Glucose-Stimulated Insulin Secretion (GSIS) |
Note: A direct quantitative comparison of the magnitude of insulin secretion inhibition between this compound and GPR142 knockdown from a single study is not available. The data presented is compiled from separate studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR142 signaling pathway and the general experimental workflow for validating the effects of this compound and genetic knockdown.
Experimental Protocols
GPR142 Knockdown in Isolated Islets
Objective: To validate the role of GPR142 in insulin secretion using a genetic approach.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
siRNA Transfection: Transfect isolated islets with siRNA targeting Gpr142 or a non-targeting control siRNA using a suitable transfection reagent.
-
Culture: Culture the transfected islets for 48-72 hours to allow for gene knockdown.
-
Knockdown Validation (qPCR):
-
Extract total RNA from a subset of islets.
-
Perform reverse transcription to generate cDNA.
-
Quantify Gpr142 mRNA levels using quantitative real-time PCR (qPCR) and normalize to a housekeeping gene.
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Pre-incubate islets in low glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB).
-
Incubate islets in low glucose, high glucose (e.g., 16.7 mM), and high glucose with a GPR142 agonist.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Intracellular Calcium Mobilization Assay (Aequorin-Based)
Objective: To measure the effect of this compound on L-tryptophan-induced intracellular calcium increase.
Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing GPR142.
-
Aequorin Loading: Transduce cells with aequorin-expressing baculovirus and incubate for 24 hours. Then, load the cells with the co-substrate coelenterazine for 2-4 hours.
-
Compound Treatment: Add this compound at various concentrations to the cells and incubate.
-
Ligand Stimulation: Stimulate the cells with L-tryptophan.
-
Luminescence Detection: Measure the resulting luminescence signal, which is proportional to the intracellular calcium concentration, using a luminometer.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the calcium response against the log of the this compound concentration.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To determine the effect of this compound on GPR142-mediated Gq signaling.
Methodology:
-
Cell Culture: Culture HEK293 cells expressing GPR142.
-
Compound Incubation: Seed cells in a multi-well plate and incubate with varying concentrations of this compound in the presence of an IP1 accumulation blocker like LiCl.
-
Ligand Stimulation: Add L-tryptophan to stimulate GPR142.
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a competitive immunoassay, such as a HTRF-based kit.
-
Data Analysis: Determine the inhibitory effect of this compound on L-tryptophan-induced IP1 accumulation.
Comparison with Alternatives
Currently, there is a limited number of commercially available, well-characterized small molecule antagonists for GPR142 other than this compound. Virtual screening and academic studies have identified potential scaffolds, but these compounds are not yet widely accessible for comparative studies. Therefore, genetic knockdown remains the primary alternative for validating GPR142 function and the on-target effects of compounds like this compound.
Conclusion
Cross-Validation of CLP-3094 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of CLP-3094, a dual inhibitor of the G-protein coupled receptor 142 (GPR142) and the androgen receptor (AR). The information presented herein is intended to support research and drug development efforts by offering a cross-validated perspective on this compound's performance in various cellular contexts.
Executive Summary
This compound has emerged as a molecule of interest due to its unique dual-targeting mechanism. It functions as a potent antagonist of GPR142, a receptor implicated in metabolic disorders, and as an inhibitor of the androgen receptor's transcriptional activity, a key driver in prostate cancer. This guide summarizes the available quantitative data on its activity, details the experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.
Data Presentation: this compound Activity Profile
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell lines. It is crucial to note that these values are derived from various studies and experimental conditions, which should be considered when making direct comparisons.
| Target | Cell Line | Assay Type | This compound IC50 | Agonist/Stimulus | Reference |
| Human GPR142 | CHO-K1 or HEK293 | Aequorin Assay (Intracellular Ca²⁺) | 2.3 µM | 1 mM L-tryptophan | [1] |
| Androgen Receptor | LNCaP | eGFP Transcriptional Assay | 4 µM | - | [2] |
| - | MIN6 | Western Blot (protein expression) | 0.7 µM | Palmitic Acid | [2] |
Comparative Efficacy with Alternative Androgen Receptor Inhibitors
To provide a broader context, the following table presents a compilation of reported IC50 values for several well-established androgen receptor inhibitors across various prostate cancer cell lines. This data, gathered from multiple sources, highlights the varying sensitivities of different cell lines to these agents.
| Compound | LNCaP | LAPC4 | C4-2 | 22RV1 | PC3 | DU145 |
| Enzalutamide | ~21.4 nM - 1 µM[1][3] | >10 µM[1] | >10 µM[1] | 46.6 µM[4] | 32.3 µM[4] | 11.0 µM[4] |
| Bicalutamide | ~160 nM - >10 µM[1] | >10 µM[1] | >10 µM[1] | - | - | - |
| Apalutamide | >10 µM[1] | >10 µM[1] | >10 µM[1] | - | - | - |
| Darolutamide | >10 µM[1] | >10 µM[1] | >10 µM[1] | 46.6 µM[4] | 32.3 µM[4] | 11.0 µM[4] |
Note: IC50 values can vary significantly based on the specific assay conditions, such as agonist concentration and incubation time. The data presented here is for comparative purposes and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
A Head-to-Head Analysis: Dissecting the Preclinical and Clinical Profiles of CLP-3094 and Darolutamide in Prostate Cancer Research
For researchers, scientists, and drug development professionals, a comprehensive understanding of emerging and established therapeutics is paramount. This guide provides a detailed comparative analysis of CLP-3094, a novel preclinical androgen receptor (AR) inhibitor, and Darolutamide, an FDA-approved second-generation nonsteroidal antiandrogen. We delve into their distinct mechanisms of action, present available quantitative data in a structured format, and provide detailed experimental methodologies for key assays, supported by visualizations to elucidate complex biological pathways and experimental workflows.
Introduction
Androgen receptor signaling remains a critical driver of prostate cancer progression. While significant strides have been made with the development of potent AR inhibitors, the emergence of resistance necessitates the exploration of novel therapeutic strategies. This guide compares Darolutamide, a well-established AR antagonist, with this compound, an investigational inhibitor with a unique mechanism of action.
Darolutamide is a competitive androgen receptor inhibitor that has demonstrated significant efficacy in clinical trials for non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2][3] Its chemical structure is distinct from other second-generation AR inhibitors like enzalutamide and apalutamide.[4]
This compound is a preclinical small molecule identified as a potent inhibitor of the androgen receptor that targets the Binding Function 3 (BF3) site, an allosteric regulatory surface on the AR.[5][6] This distinct binding site offers a potential mechanism to overcome resistance to traditional AR ligand-binding domain inhibitors. Additionally, this compound has been characterized as a selective antagonist of the G-protein coupled receptor 142 (GPR142).[5][7]
Mechanism of Action
The fundamental difference between these two compounds lies in their interaction with the androgen receptor.
Darolutamide acts as a classical competitive antagonist. It directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[1][2] This binding prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling events including AR nuclear translocation and AR-mediated gene transcription.[1][2]
This compound , in contrast, functions as an allosteric inhibitor. It binds to the BF3 site on the AR, a surface cleft distinct from the ligand-binding pocket.[5][6] This binding is thought to induce conformational changes that indirectly inhibit AR transcriptional activity, potentially by disrupting the interaction of the AR with essential co-chaperones and other regulatory proteins.[8] This alternative mechanism of action holds promise for activity against AR variants that are resistant to conventional antiandrogens.
dot
Caption: Comparative Mechanism of Action of Darolutamide and this compound.
Chemical Properties
A fundamental aspect of any pharmacological comparison is the chemical structure of the compounds, which dictates their binding properties and pharmacokinetic profiles.
| Feature | This compound | Darolutamide |
| Chemical Structure |
|
|
| Molecular Formula | C15H13ClN2OS | C19H19ClN6O2 |
| Molecular Weight | 304.79 g/mol | 398.85 g/mol [9] |
| Synonyms | N/A | ODM-201, BAY 1841788[1] |
Preclinical and Clinical Efficacy: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and Darolutamide, providing a direct comparison of their potency and efficacy in various experimental settings.
In Vitro Activity
| Parameter | This compound | Darolutamide |
| AR Transcriptional Activity (IC50) | 4 µM[5] | 26 nM[10] |
| AR Binding Affinity (Ki) | Not Reported | 11 nM[11] |
| GPR142 Antagonist Activity (IC50) | 2.3 µM (human)[5] | Not Reported |
In Vivo and Clinical Efficacy
Due to the different developmental stages of the two compounds, a direct comparison of in vivo and clinical data is not feasible. Darolutamide has undergone extensive clinical testing, while data for this compound is limited to preclinical models and not yet in the context of prostate cancer.
Darolutamide: Key Clinical Trial Outcomes
| Trial | Patient Population | Primary Endpoint | Key Result |
| ARAMIS (Phase III) | Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Metastasis-Free Survival (MFS) | Median MFS of 40.4 months with darolutamide vs. 18.4 months with placebo (HR, 0.41; 95% CI, 0.34-0.50; P<0.001).[12] |
| ARANOTE (Phase III) | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | Radiographic Progression-Free Survival (rPFS) | Statistically significant improvement in rPFS with darolutamide plus ADT vs. placebo plus ADT (HR 0.54; 95% CI 0.41-0.71; P<0.0001).[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of drug candidates. Below are representative methodologies for key assays used to characterize AR inhibitors.
Androgen Receptor Transcriptional Activity Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit androgen-induced gene expression.
-
Cell Culture: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP or VCaP) are cultured in appropriate media supplemented with charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Transfection (for reporter assays): Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter) and an AR expression vector if the cell line does not endogenously express sufficient levels.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or Darolutamide) in the presence of a fixed concentration of a synthetic androgen (e.g., R1881) to stimulate AR activity.
-
Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of AR transcriptional activity is calculated for each compound concentration relative to the androgen-stimulated control. The IC50 value is determined by fitting the data to a dose-response curve.
dot```dot digraph "AR_Transcriptional_Activity_Assay" { graph [splines=ortho, nodesep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture AR-positive\nprostate cancer cells"]; transfect [label="Transfect with AR reporter\nplasmid (e.g., Luciferase)"]; treat [label="Treat cells with test compound\n+ androgen (e.g., R1881)"]; incubate [label="Incubate for 24-48 hours"]; lyse [label="Lyse cells and add\nluciferase substrate"]; measure [label="Measure luminescence"]; analyze [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture; culture -> transfect; transfect -> treat; treat -> incubate; incubate -> lyse; lyse -> measure; measure -> analyze; analyze -> end; }
Caption: Experimental Workflow for an In Vivo Xenograft Study.
Discussion and Future Directions
The comparative analysis of this compound and Darolutamide highlights the evolution of androgen receptor inhibitors. Darolutamide represents a clinically validated, potent competitive antagonist with a favorable safety profile. Its efficacy in both nmCRPC and mHSPC has established it as a standard of care.
This compound, while in the early stages of development, introduces a novel mechanism of action by targeting the BF3 allosteric site. This approach has the potential to address some of the resistance mechanisms that can emerge with conventional AR ligand-binding domain inhibitors. The dual antagonism of GPR142 by this compound is an interesting feature, although its implications for prostate cancer therapy are yet to be elucidated.
Future research on this compound should focus on:
-
Detailed preclinical characterization: Comprehensive in vitro and in vivo studies are needed to fully understand its anti-tumor efficacy in prostate cancer models, its pharmacokinetic profile, and its safety.
-
Elucidation of the GPR142 role: The contribution of GPR142 antagonism to the overall activity of this compound in the context of prostate cancer requires investigation.
-
Head-to-head preclinical comparisons: Direct comparative studies with established AR inhibitors like Darolutamide in relevant preclinical models would provide valuable insights into its relative potency and potential advantages.
For Darolutamide, ongoing and future research will likely focus on its application in other stages of prostate cancer, its potential in combination therapies, and the identification of biomarkers to predict patient response.
Conclusion
This guide provides a foundational comparison of this compound and Darolutamide, offering a snapshot of their current developmental status and scientific understanding. Darolutamide stands as a testament to the success of targeting the AR ligand-binding domain, while this compound represents a promising next-generation approach with its unique allosteric mechanism. Continued research into both established and novel AR inhibitors is crucial for advancing the treatment landscape of prostate cancer and improving patient outcomes.
References
- 1. Protocol for a randomized multicenter study for isolated skin vasculitis (ARAMIS) comparing the efficacy of three drugs: azathioprine, colchicine, and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Darolutamide in Combination With Androgen-Deprivation Therapy in Patients With Metastatic Hormone-Sensitive Prostate Cancer From the Phase III ARANOTE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual Antiplatelet Therapy vs Alteplase for Patients With Minor Nondisabling Acute Ischemic Stroke: The ARAMIS Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rebelem.com [rebelem.com]
- 12. ascopubs.org [ascopubs.org]
A Comparative Guide to CLP-3094 and Known GPR142 Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR142 antagonist, CLP-3094, against known GPR142 agonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
G protein-coupled receptor 142 (GPR142) has emerged as a promising therapeutic target, particularly for metabolic disorders like type 2 diabetes. Activation of GPR142, predominantly expressed in pancreatic β-cells, potentiates glucose-stimulated insulin secretion (GSIS).[1] While several agonists have been developed to leverage this mechanism, the study of antagonists such as this compound is crucial for elucidating the full therapeutic potential and physiological role of this receptor. This guide presents a comparative analysis of the antagonist this compound and a panel of known GPR142 agonists.
Performance Benchmarking: this compound vs. GPR142 Agonists
The following tables summarize the quantitative data for the GPR142 antagonist this compound and known GPR142 agonists. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Potency of GPR142 Antagonist this compound
| Compound | Target | Assay Type | Agonist Challenged | IC50 (μM) | Reference |
| This compound | Human GPR142 | Aequorin Assay | 1 mM L-tryptophan | 2.3 | [2] |
| This compound | Mouse GPR142 | Aequorin Assay | 200 μM L-tryptophan | 0.2 | [2] |
| This compound | Human GPR142 | Inositol Phosphate (SPA) | L-tryptophan | Not specified | [2] |
Table 2: Potency of Known GPR142 Agonists
| Compound | Target | Assay Type | EC50 (μM) | Reference |
| L-Tryptophan | Human GPR142 | Inositol Phosphate (IP-1) | ~220 | [3] |
| L-Phenylalanine | Human GPR142 | Inositol Phosphate (IP-1) | ~320 | [3] |
| Compound A | Human GPR142 | Inositol Phosphate (IP-1) | Not specified | [2] |
| Compound 33 | Not specified | Not specified | Not specified | [1] |
| LY3325656 | Human GPR142 | Not specified | Not specified | [4] |
GPR142 Signaling Pathway
Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor is known to couple to multiple G protein subtypes, including Gq, Gi, and potentially Gs, leading to the modulation of downstream second messengers such as inositol triphosphate (IP-3), cyclic AMP (cAMP), and subsequent cellular responses like insulin secretion and ERK phosphorylation.[1][2][5]
Caption: GPR142 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and validation of findings.
GPR142-Mediated Calcium Flux Assay (Aequorin-Based)
This assay measures the increase in intracellular calcium concentration following GPR142 activation, which is coupled to the Gq pathway.
Materials:
-
HEK293 or CHO-K1 cells stably expressing GPR142 and aequorin.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Coelenterazine h.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GPR142 agonists and antagonists (this compound).
-
Luminometer with injectors.
Procedure:
-
Cell Culture: Culture GPR142-aequorin expressing cells to ~80-90% confluency.
-
Coelenterazine Loading: Resuspend cells in assay buffer and incubate with coelenterazine h (final concentration ~5 µM) in the dark at room temperature for at least 4 hours to reconstitute aequorin.
-
Cell Plating: Dispense the cell suspension into a white, clear-bottom 96- or 384-well plate.
-
Compound Addition (Antagonist Mode): Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Inject a known GPR142 agonist (e.g., L-Tryptophan at a concentration that elicits a submaximal response, EC80) into the wells.
-
Luminescence Detection: Immediately measure the luminescence signal over a defined period (e.g., 30-60 seconds).
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by this compound to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Materials:
-
HEK293 cells expressing GPR142.
-
myo-[³H]inositol or a non-radioactive IP-1 HTRF assay kit.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS containing LiCl).
-
GPR142 agonists and antagonists.
-
Scintillation counter or HTRF-compatible plate reader.
Procedure:
-
Cell Seeding and Labeling: Seed GPR142-expressing cells in a multi-well plate. If using a radioactive assay, label the cells with myo-[³H]inositol overnight.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit IP degradation) for 15-30 minutes.
-
Compound Addition (Antagonist Mode): Add this compound at various concentrations and incubate.
-
Agonist Stimulation: Add a GPR142 agonist and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and IP Isolation: Lyse the cells and isolate the inositol phosphates according to the specific assay kit instructions (e.g., using anion-exchange chromatography for the radioactive assay).
-
Detection: Measure the radioactivity by scintillation counting or the HTRF signal with a plate reader.
-
Data Analysis: Determine the IC50 value of this compound by quantifying the reduction in the agonist-stimulated IP accumulation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of insulin secretion from pancreatic β-cells or isolated islets in response to GPR142 activation under high glucose conditions.
Materials:
-
Isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1).
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (low and high).
-
GPR142 agonists and antagonists.
-
Insulin ELISA kit.
Procedure:
-
Islet/Cell Preparation: Isolate pancreatic islets or culture insulin-secreting cells.
-
Pre-incubation: Pre-incubate the islets/cells in KRB buffer with low glucose for 30-60 minutes.
-
Incubation with Compounds: Incubate the islets/cells with KRB buffer containing high glucose and the GPR142 agonist, in the presence or absence of various concentrations of this compound, for a defined period (e.g., 60 minutes).
-
Supernatant Collection: Collect the supernatant containing the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Determine the effect of this compound on the agonist-potentiated insulin secretion.
Experimental Workflow: Screening and Characterization of GPR142 Modulators
The following diagram illustrates a typical workflow for the identification and characterization of novel GPR142 modulators.
Caption: Workflow for GPR142 Modulator Discovery.
This guide provides a foundational understanding of this compound in the context of GPR142 agonism. The provided data and protocols are intended to support further research into the therapeutic potential of modulating the GPR142 receptor.
References
- 1. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of LY3325656: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Reproducibility of CLP-3094 Findings: An Inter-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reported findings for CLP-3094, a dual-acting small molecule targeting the G-protein coupled receptor 142 (GPR142) and the androgen receptor (AR). As the reproducibility of scientific findings is paramount for advancing research and development, this document summarizes the available data on this compound's activity, compares it with other potential alternatives where possible, and provides detailed experimental protocols to facilitate independent validation.
Executive Summary
This compound has been identified as a potent antagonist of the GPR142 receptor and an inhibitor of androgen receptor transcriptional activity.[1][2][3] Initial studies have positioned it as a potential therapeutic agent for inflammatory diseases and certain types of cancer. This guide aims to provide an objective overview of the existing data to aid researchers in evaluating the reproducibility and potential applications of this compound. To date, direct inter-laboratory reproducibility studies specifically designed to validate the initial findings on this compound have not been identified in publicly available literature. The data presented herein is primarily derived from the initial discovery and characterization studies.
Comparative Data on GPR142 Antagonism
At present, published head-to-head comparative studies between this compound and other specific GPR142 antagonists are limited. The discovery of this compound was reported as part of a high-throughput screening campaign, and while other GPR142 modulators exist, direct comparative potency and efficacy data from independent labs remain scarce.[3] The table below summarizes the key quantitative findings for this compound from its initial characterization.
| Parameter | This compound Value | Species | Assay Type | Reference |
| GPR142 IC50 | 0.2 µM | Mouse | Aequorin Assay (inhibition of L-tryptophan-induced Ca2+ increase) | [3] |
| GPR142 IC50 | 2.3 µM | Human | Aequorin Assay (inhibition of L-tryptophan-induced Ca2+ increase) | [4] |
| AR Transcriptional Inhibition IC50 | 4 µM | Not Specified | Cell-based reporter assay | [1] |
Note: The difference in IC50 values between the mouse and human GPR142 receptors may be attributable to species-specific variations in the receptor structure and ligand binding pocket. Further independent studies are required to confirm these values.
Experimental Protocols
To facilitate the independent verification of this compound's activity, detailed methodologies for key experiments are provided below.
GPR142 Functional Antagonism Assay (Calcium Flux)
This protocol is based on the methodology used in the initial characterization of GPR142 antagonists.[3]
Objective: To determine the inhibitory effect of this compound on L-tryptophan-induced intracellular calcium mobilization in cells expressing GPR142.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or mouse GPR142 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Aequorin or other calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
L-tryptophan (agonist).
-
This compound (test compound).
-
Assay buffer (e.g., HBSS).
-
Microplate reader with luminescence or fluorescence detection capabilities.
Procedure:
-
Cell Seeding: Seed GPR142-expressing cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading (if using fluorescent dyes): Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of L-tryptophan to stimulate the GPR142 receptor.
-
Signal Detection: Immediately measure the change in luminescence or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of the L-tryptophan response by this compound at each concentration and determine the IC50 value using a suitable non-linear regression model.
Experimental Workflow for GPR142 Functional Antagonism Assay
References
CLP-3094: A Dual-Targeting Tool for Androgen Receptor and GPR142 Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes and tool compounds, CLP-3094 has emerged as a significant asset for researchers investigating the androgen receptor (AR) and the G protein-coupled receptor 142 (GPR142). This guide provides an objective comparison of this compound with alternative compounds, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for AR and GPR142 studies.
Overview of this compound
This compound is a small molecule that exhibits a unique dual-activity profile, functioning as both an inhibitor of the androgen receptor and an antagonist of GPR142.[1][2][3] This dual functionality allows for the concurrent investigation of two distinct signaling pathways, offering a unique advantage in specific research contexts.
This compound in Androgen Receptor (AR) Studies
The androgen receptor is a crucial nuclear receptor that plays a pivotal role in the development and progression of prostate cancer.[4] this compound specifically targets the Binding Function 3 (BF3) site on the AR, an allosteric pocket distinct from the ligand-binding domain targeted by traditional antiandrogens.[4][5] By binding to the BF3 site, this compound inhibits the transcriptional activity of the AR with a reported half-maximal inhibitory concentration (IC50) of 4 μM.[1][3][5]
Comparison with Alternative AR BF3 Site Inhibitors
| Compound | Target | IC50 (AR Transcriptional Activity) | Key Features |
| This compound | AR (BF3 Site) | 4 µM [1][3][5] | Dual AR/GPR142 activity |
| VPC-13566 | AR (BF3 Site) | Sub-micromolar range | Potent inhibitor, displaces BAG1L peptide |
| 1H-indole-2-carboxamides | AR (BF3 Site) | Potent activity | Strong antiproliferative effects in prostate cancer cell lines[6] |
| Flufenamic acid, T3, TRIAC | AR (BF3 Site) | > 50 µM | Early, low-potency examples |
This compound in GPR142 Studies
GPR142 is a G protein-coupled receptor that is activated by the aromatic amino acid L-tryptophan. It is predominantly expressed in pancreatic β-cells and is implicated in the regulation of insulin secretion.[2][7] this compound acts as a selective and potent antagonist of GPR142.
Comparison with GPR142 Ligands
While the primary focus for GPR142 has been on the development of agonists for potential therapeutic applications in diabetes, the availability of a potent antagonist like this compound is invaluable for dissecting the receptor's physiological and pathological roles.
| Compound | Target | Activity | IC50/EC50 | Key Features |
| This compound | GPR142 | Antagonist | 0.2 µM (mouse), 2.3 µM (human) [1] | Dual AR/GPR142 activity |
| L-Tryptophan | GPR142 | Endogenous Agonist | ~200 µM (mouse), ~1 mM (human)[1] | Natural ligand |
| Compound A (synthetic agonist) | GPR142 | Agonist | Potent agonist activity | Used in functional studies of GPR142 signaling |
Signaling Pathways
To visualize the mechanisms of action of this compound, the following diagrams illustrate the androgen receptor and GPR142 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound and similar compounds.
Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.
Protocol:
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP) in appropriate media.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing androgen response elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or other test compounds in the presence of an AR agonist like dihydrotestosterone (DHT).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration to determine the IC50 value.
GPR142 Functional Assays
This assay measures the increase in intracellular calcium concentration following GPR142 activation, which is inhibited by antagonists.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing GPR142 (e.g., CHO-K1 or HEK293) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Treatment: Pre-incubate the cells with various concentrations of this compound or other antagonists.
-
Agonist Stimulation: Add a GPR142 agonist, such as L-tryptophan, to stimulate the receptor.
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the antagonist's potency (IC50) by measuring the inhibition of the agonist-induced calcium response.
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway activated by GPR142.
Protocol:
-
Cell Culture: Seed GPR142-expressing cells (e.g., HEK293) in a suitable multi-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound or other test antagonists.
-
Agonist Stimulation: Stimulate the cells with a GPR142 agonist (e.g., L-tryptophan) in the presence of LiCl, which inhibits IP1 degradation.
-
Lysis and Detection: Lyse the cells and perform the IP-One HTRF® assay according to the manufacturer's instructions. This typically involves adding a detection mix containing an anti-IP1 antibody conjugated to a donor fluorophore and IP1 labeled with an acceptor fluorophore.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Calculate the IC50 of the antagonist based on the inhibition of the agonist-induced IP1 accumulation.
Conclusion
This compound stands out as a versatile tool compound for the simultaneous or independent study of the androgen receptor and GPR142. Its well-characterized dual activity provides a unique opportunity to explore the interplay between these two important drug targets. For researchers focused solely on AR, more potent and specific BF3 inhibitors may be available. Similarly, for GPR142 studies, the choice between an agonist or an antagonist will depend on the specific research question. This guide provides the necessary data and protocols to make an informed decision on the most suitable tool compound for your research needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 6. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of CLP-3094: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for CLP-3094 (CAS No. 312749-73-8) is not publicly available. The following procedures are based on general best practices for the disposal of hazardous research-grade chemicals. It is imperative that all laboratory personnel consult the official SDS provided by their chemical supplier for substance-specific handling and disposal instructions before proceeding.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent androgen receptor inhibitor and GPR142 antagonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Data
For quick reference, the following table summarizes essential quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂OS | MedChemExpress |
| Molecular Weight | 304.79 g/mol | MedChemExpress |
| Appearance | Solid powder | MedChemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress[1] |
| Solubility (DMSO) | ≥ 61 mg/mL (200.13 mM) | Selleck Chemicals |
Experimental Protocols: General Disposal Procedure
The disposal of this compound, both in its solid form and in solution, must be managed as hazardous chemical waste. The following step-by-step protocol outlines the general procedure.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, spatulas, and disposable gloves should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid hazardous waste container.
-
Do not mix this compound solutions with other incompatible chemical waste streams. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[2]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Step 3: Waste Container Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The concentration and solvent if it is a liquid waste.
-
The primary hazard(s) associated with the chemical (e.g., "Toxic," "Irritant"). If the specific hazards are not fully known, this should be indicated.
-
The date when the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage of Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be at or near the point of waste generation.[4]
-
Ensure containers are kept closed except when adding waste.[3][4]
-
Store waste in secondary containment to prevent spills.
-
Segregate incompatible waste types within the SAA.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Do not dispose of this compound down the drain or in the regular trash.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Novel Chemical Compound CLP-3094
Disclaimer: Specific safety data for a compound designated "CLP-3094" is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds with unknown toxicity. It is imperative to treat any substance with an unknown hazard profile as highly hazardous.[1] This guide is intended for researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment
Before any manipulation of a novel compound, a thorough risk assessment is crucial.[2] Since the specific hazards of this compound are unknown, a conservative approach assuming high toxicity, reactivity, and potential for unforeseen reactions is mandatory. All handling of this substance should occur within a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.[1][3] It is also advised to avoid working alone when handling substances of unknown toxicity.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent exposure through all potential routes (inhalation, dermal, and eye contact).[1] The following table summarizes the recommended PPE for handling this compound, assuming a high hazard potential.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double Gloving: Inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber, neoprene). | Provides robust protection against a wide range of potential chemical classes.[1][4] Check manufacturer's data for breakthrough times. Inspect gloves for any signs of degradation before use.[1][5] |
| Eyes & Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers broader protection for the entire face.[1][6] Eye protection must meet ANSI standard Z87.1.[4][6] |
| Body | Flame-resistant laboratory coat (fully fastened) and a chemically resistant apron. | Protects skin and personal clothing from contamination.[1][2] A closed lab coat extending below the knee is recommended.[6] |
| Respiratory | N95 or higher-rated respirator. | To be used if there is any risk of generating aerosols or fine powders outside of a certified chemical fume hood.[1][2] |
| Feet | Closed-toe, chemically resistant shoes. | Protects feet from spills. Open-toed shoes or sandals are strictly prohibited in the laboratory.[5][6] |
Operational Plan: Handling and Experimental Workflow
A structured workflow is essential to minimize risk during the handling of novel compounds. The following diagram and protocol outline the key steps for safely managing this compound in a laboratory setting.
Caption: A standard workflow for the safe handling of novel chemical compounds.
Experimental Protocol: Step-by-Step Guidance
-
Preparation : Before entering the designated handling area, ensure all required PPE is correctly worn.[2] Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.[2]
-
Handling : All manipulations of this compound should be performed within the fume hood to minimize inhalation exposure.[1][3] Use appropriate tools like spatulas and pipettes to avoid direct contact.[1] Keep containers with the substance sealed when not in use.[1]
-
Storage : Store the compound in a clearly labeled, tightly sealed container.[2][4] The storage area should be designated, ventilated, and access-controlled.[2] If the material is potentially acutely toxic, it must be stored within a designated area with clear labeling on the storage location.[4]
-
Post-Handling : Decontaminate all surfaces and equipment that may have come into contact with the substance.[1] Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.[1] Wash hands and exposed skin areas thoroughly after use.[5]
Disposal Plan
Disposing of unknown or novel chemicals is a critical safety and compliance issue. All materials contaminated with this compound must be treated as hazardous waste.
Waste Management Protocol:
-
Segregation : Do not mix waste streams.[7] All contaminated solid materials (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, labeled hazardous waste container.[2]
-
Containerization : Liquid waste containing the compound should be collected in a labeled, sealed, and chemically compatible hazardous waste bottle.[2][7] Do not fill containers beyond 90% capacity to allow for expansion.[7]
-
Labeling : Affix a hazardous waste label to every container.[7] The label must include "Hazardous Waste," the full chemical name (this compound), the specific known or suspected hazards, and the date accumulation started.[7]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[7] Disposing of unknown chemicals is expensive and requires specialized procedures; therefore, meticulous labeling and inventory management are crucial.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.[2]
Caption: Decision and action flowchart for emergency situations involving novel compounds.
Emergency Response Protocols:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2][4]
-
Inhalation : Move the affected person to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill : Evacuate the immediate area and alert colleagues and the laboratory supervisor.[2] If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office or call 911.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. twu.edu [twu.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. unomaha.edu [unomaha.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
